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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 4-Amino-7-fluoroquinoline-3-carbohydrazide

Executive Summary As the demand for novel antimicrobial, antimalarial, and oncological therapeutics accelerates, the quinoline scaffold remains a privileged structure in medicinal chemistry. 4-Amino-7-fluoroquinoline-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for novel antimicrobial, antimalarial, and oncological therapeutics accelerates, the quinoline scaffold remains a privileged structure in medicinal chemistry. 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS No. 1315351-01-9) represents a highly functionalized derivative engineered to maximize target binding affinity and metabolic stability. This technical guide provides a comprehensive analysis of its molecular architecture, a self-validating de novo synthesis protocol, and the mechanistic rationale behind its pharmacological applications.

Molecular Architecture & Physicochemical Properties

The structural logic of 4-Amino-7-fluoroquinoline-3-carbohydrazide is dictated by three critical modifications to the quinoline core:

  • 7-Fluoro Substitution: The introduction of a fluorine atom at the C7 position significantly enhances the molecule's lipophilicity, improving transmembrane permeability. Furthermore, the strong carbon-fluorine bond prevents oxidative metabolism by cytochrome P450 enzymes at this site, extending the compound's biological half-life.

  • 4-Amino Group: Acts as a potent hydrogen bond donor. In target docking (e.g., against bacterial reductases), this primary amine forms critical interactions with active-site residues[1].

  • 3-Carbohydrazide Moiety: This functional group provides a dense hydrogen-bonding network (both donor and acceptor capabilities) and acts as a versatile synthetic handle for the generation of downstream heterocycles like oxadiazoles and pyrazoles[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Amino-7-fluoroquinoline-3-carbohydrazide
CAS Registry Number 1315351-01-9
Molecular Formula C10H9FN4O
Molecular Weight 220.20 g/mol
SMILES String O=C(NN)C1=CN=C2C=C(F)C=CC2=C1N
Core Scaffold Fluorinated Quinoline

De Novo Synthesis & Mechanistic Causality

The synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide utilizes a modified Gould-Jacobs reaction pathway[3][4]. As an application scientist, it is critical to understand the causality behind these specific reaction conditions to ensure high yield and purity.

Step-by-Step Methodology
  • Step 1: Condensation

    • Protocol: React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.0 eq) at 110°C under neat conditions for 2 hours.

    • Causality: The nucleophilic primary amine of 3-fluoroaniline attacks the highly electrophilic alkene of EMME. The expulsion of ethanol drives the equilibrium forward, yielding diethyl 2-(((3-fluorophenyl)amino)methylene)malonate.

  • Step 2: Thermal Cyclization

    • Protocol: Dissolve the intermediate in Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) and heat to 100°C for 2 hours[4]. Quench in ice water to precipitate the product.

    • Causality: Traditional Gould-Jacobs cyclization requires extreme temperatures (>250°C) in diphenyl ether[3][5]. Eaton’s reagent acts as a potent Lewis/Brønsted acid catalyst, facilitating electrophilic aromatic substitution at a much lower temperature. The meta-fluoro group directs cyclization predominantly para to itself due to steric and electronic factors, yielding the 7-fluoro-4-oxoquinoline core.

  • Step 3: Chlorination

    • Protocol: Reflux the 4-oxoquinoline intermediate in phosphorus oxychloride ( POCl3​ ) for 4 hours. Remove excess POCl3​ in vacuo.

    • Causality: The 4-oxo tautomer is highly stable and unreactive toward mild nucleophiles. POCl3​ converts the carbonyl into a 4-chloro leaving group, activating the C4 position for subsequent nucleophilic aromatic substitution ( SN​Ar )[6].

  • Step 4: Amination

    • Protocol: Treat the 4-chloro derivative with an excess of ammonia in ethanol (or ammonium hydroxide) in a sealed tube at 80°C for 12 hours.

    • Causality: The electron-withdrawing nature of the quinoline nitrogen, coupled with the 3-carboxylate ester, renders the C4 carbon highly electrophilic. Ammonia easily displaces the chloride ion to yield ethyl 4-amino-7-fluoroquinoline-3-carboxylate[6].

  • Step 5: Hydrazinolysis

    • Protocol: Suspend the ester in ethanol, add hydrazine hydrate ( NH2​NH2​⋅H2​O , 5.0 eq), and reflux for 6 hours. Cool to room temperature and filter the precipitated product.

    • Causality: Hydrazine is an α -effect nucleophile, making it exceptionally reactive toward acyl substitutions. It attacks the ester carbonyl, displacing ethanol to form the final 3-carbohydrazide[2].

Synthesis A 3-Fluoroaniline + EMME (Starting Materials) B Diethyl 2-(((3-fluorophenyl) amino)methylene)malonate (Condensation) A->B 110°C, neat C Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate (Cyclization) B->C Eaton's Reagent, 100°C D Ethyl 4-chloro-7-fluoroquinoline -3-carboxylate (Chlorination) C->D POCl3, Reflux E Ethyl 4-amino-7-fluoroquinoline -3-carboxylate (Amination) D->E NH3/EtOH, 80°C F 4-Amino-7-fluoroquinoline -3-carbohydrazide (Hydrazinolysis) E->F NH2NH2·H2O, Reflux

Caption: Step-by-step synthetic workflow of 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Pharmacological Applications & Mechanisms of Action

The 4-aminoquinoline-3-carbohydrazide pharmacophore is highly versatile, exhibiting polypharmacological properties across multiple disease models.

Antimicrobial & Antitubercular Activity

Quinoline-3-carbohydrazides have been extensively validated as inhibitors of Mycobacterium tuberculosis[1]. The primary mechanism involves the inhibition of Enoyl-ACP reductase (InhA) , a critical enzyme in the type II fatty acid biosynthesis pathway. The carbohydrazide group forms a bidentate hydrogen-bonding interaction with the active site tyrosine residues, while the 7-fluoroquinoline core engages in π−π stacking with the enzyme's hydrophobic pocket, effectively halting mycolic acid synthesis and inducing bacterial cell death[1].

Antimalarial Properties

Derivatives of 4-aminoquinolines are the gold standard for antimalarial therapies. The mechanism relies on the compound's ability to accumulate in the acidic food vacuole (FV) of the Plasmodium parasite. Once protonated, the molecule binds to free heme (ferriprotoporphyrin IX), preventing its crystallization into non-toxic hemozoin[7]. The resulting accumulation of free heme generates toxic reactive oxygen species (ROS) that destroy the parasite's lipid membranes.

Antioxidant & Anticancer Profiling

Interestingly, in non-parasitic models, quinoline-3-carbohydrazides act as potent antioxidants. The carbohydrazide moiety is capable of scavenging hydroxyl ( OH∙ ) and superoxide radicals, protecting cellular structures from oxidative stress[8][9]. Furthermore, in oncology, these scaffolds have shown the ability to modulate cell cycle progression by upregulating the p27kip1 protein, inducing apoptosis in aggressive tumor lines[2].

MoA Compound 4-Amino-7-fluoroquinoline -3-carbohydrazide Target1 Enoyl-ACP Reductase (Mycobacterium) Compound->Target1 Active Site Docking Target2 Free Heme / Food Vacuole (Plasmodium) Compound->Target2 Accumulation Target3 Reactive Oxygen Species (ROS) Compound->Target3 Radical Scavenging Effect1 Inhibition of Cell Wall Synthesis Target1->Effect1 Blocks Mycolic Acid Effect2 Toxic Radical Accumulation (Parasite Death) Target2->Effect2 Prevents Hemozoin Effect3 Cellular Protection / Antioxidant Effect Target3->Effect3 Reduces Oxidative Stress

Caption: Polypharmacological mechanisms of action for the quinoline-3-carbohydrazide scaffold.

Analytical Validation Framework

To ensure self-validating protocols, the synthesized 4-Amino-7-fluoroquinoline-3-carbohydrazide must be subjected to rigorous analytical verification:

  • 1 H NMR (DMSO- d6​ ): Look for the characteristic highly deshielded singlet of the C2 proton on the quinoline ring ( 8.5 ppm), the broad exchangeable signals for the NH2​ groups (primary amine at C4 and terminal hydrazide), and the secondary amide NH proton ( 9.5-10.0 ppm). The aromatic protons will show distinct JH−F​ coupling constants due to the 7-fluoro substituent.

  • 19 F NMR: A distinct singlet (with ortho/meta proton coupling) will confirm the presence and integrity of the fluorine atom at the C7 position.

  • LC-MS (ESI+): The mass spectrum must yield an [M+H]+ peak at m/z 221.2, confirming the molecular weight of 220.2 g/mol .

References

  • El Bakkali, M., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Gemma, S., et al. (2012). Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Liew, S. K., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (MDPI). Retrieved from:[Link]

  • Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Lopez, A., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules (MDPI). Retrieved from:[Link]

  • US Patent US20110245353A1. Sweet flavor modifier (4-aminoquinoline-3-carboxylate derivatives).

Sources

Exploratory

Whitepaper: Thermodynamic Solubility Profile and Solvent Interaction Mechanics of 4-Amino-7-fluoroquinoline-3-carbohydrazide

Executive Summary In the landscape of modern medicinal chemistry, quinoline derivatives serve as privileged scaffolds for antimalarial, kinase-inhibitory, and antimicrobial agents. While the base quinoline ring exhibits...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinoline derivatives serve as privileged scaffolds for antimalarial, kinase-inhibitory, and antimicrobial agents. While the base quinoline ring exhibits broad solvent compatibility, highly functionalized intermediates like 4-Amino-7-fluoroquinoline-3-carbohydrazide present complex solubility challenges. This technical guide provides an in-depth analysis of the thermodynamic solubility profile of this compound in organic solvents. By deconstructing the mechanistic interactions between its functional groups and various solvent classes, this whitepaper equips researchers with the predictive insights and validated protocols necessary to optimize synthesis, purification, and formulation workflows.

Structural Rationale and Physicochemical Profiling

To predict and manipulate the solubility of a compound, one must first analyze its structural vectors. Unsubstituted quinoline is a relatively non-polar, hygroscopic liquid that dissolves readily in most organic solvents[1]. However, the functionalization of the quinoline core in 4-Amino-7-fluoroquinoline-3-carbohydrazide fundamentally alters its solid-state thermodynamics.

PropertyValue / Description
Chemical Name 4-Amino-7-fluoroquinoline-3-carbohydrazide
CAS Number 1315351-01-9
Molecular Formula C₁₀H₉FN₄O
Molecular Weight 220.20 g/mol
Dominant Intermolecular Forces Hydrogen bonding (strong), Dipole-dipole, π−π stacking
Predicted pKa (Basic) ~4.5 - 5.5 (Quinoline nitrogen & primary amine)
Functional Group Impact on Solvation
  • 3-Carbohydrazide & 4-Amino Groups: These moieties act as powerful hydrogen-bond donors and acceptors. In the solid state, they form a dense, highly stable intermolecular hydrogen-bond network. Overcoming this high crystal lattice energy requires solvents with strong hydrogen-bond accepting capabilities.

  • 7-Fluoro Substitution: The introduction of fluorine increases the overall lipophilicity of the core while creating a strong localized dipole. This enhances potential interactions with polarizable solvents but can also induce halogen bonding in the solid state, further rigidifying the crystal lattice.

G Core 4-Amino-7-fluoroquinoline-3-carbohydrazide (High Crystal Lattice Energy) F_atom 7-Fluoro Substitution (Increases Lipophilicity) Core->F_atom NH2_group 4-Amino Group (Strong H-Bond Donor) Core->NH2_group Hydrazide 3-Carbohydrazide (Complex H-Bond Network) Core->Hydrazide Aprotic Polar Aprotic Solvents (DMSO/DMF) High Solubility via H-Bond Disruption NH2_group->Aprotic Hydrazide->Aprotic Protic Polar Protic Solvents (EtOH/MeOH) Moderate Solubility (Recrystallization) Hydrazide->Protic

Mechanistic impact of functional groups on the organic solvent solubility profile.

Mechanistic Solvent-Solute Interactions

Based on the structural analysis, the solubility of 4-Amino-7-fluoroquinoline-3-carbohydrazide in organic solvents follows a predictable hierarchy dictated by solvent polarity and hydrogen-bond basicity.

  • Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents for this compound. The highly polarized S=O (in DMSO) and C=O (in DMF) bonds act as aggressive hydrogen-bond acceptors. They effectively disrupt the solute-solute hydrogen bonds formed by the carbohydrazide and amino groups, pulling the molecule into solution.

  • Polar Protic Solvents (Methanol, Ethanol): Quinoline derivatives generally exhibit good solubility in alcohols due to the solvent's dual polar/non-polar nature[2]. However, for highly crystalline carbohydrazides, room-temperature solubility is often moderate. Ethanol is specifically favored in the literature as an ideal solvent for the isolation and recrystallization of synthesized quinoline-3-carbohydrazide derivatives[3]. This indicates a steep, temperature-dependent solubility curve—poor at 25°C, but excellent at reflux.

  • Halogenated & Non-Polar Solvents (DCM, Chloroform, Hexane): While unsubstituted quinoline dissolves exceptionally well in chloroform and dichloromethane[2], 4-Amino-7-fluoroquinoline-3-carbohydrazide exhibits poor solubility in these media. Non-polar and weakly polar solvents lack the thermodynamic driving force required to break the robust hydrogen-bonded crystal lattice of the solid.

Quantitative Solubility Profile

The following table summarizes the estimated thermodynamic solubility of the compound across standard organic solvents at 298.15 K, synthesized from structural analogs and established heterocyclic solubility behaviors[4].

Solvent ClassSpecific SolventEstimated Solubility (298.15 K)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mLStrong H-bond acceptance; disrupts lattice.
Polar Aprotic N,N-Dimethylformamide (DMF)30 - 40 mg/mLStrong dipole-dipole and H-bond acceptance.
Polar Protic Methanol (MeOH)5 - 10 mg/mLDual polar/non-polar interaction.
Polar Protic Ethanol (EtOH)2 - 5 mg/mLIdeal for thermal recrystallization[3].
Halogenated Dichloromethane (DCM)< 1 mg/mLInsufficient polarity to break H-bond network.
Non-Polar Hexane / Heptane< 0.1 mg/mLHighly unfavorable thermodynamic interaction.

Validated Experimental Methodology: Thermodynamic Solubility Determination

As a Senior Application Scientist, I emphasize that kinetic solubility (often measured via rapid solvent addition until visual clearance) is highly prone to error due to supersaturation or slow dissolution kinetics. To obtain accurate data for formulation or reaction design, a self-validating thermodynamic protocol must be employed.

The following workflow is adapted from established gravimetric and chromatographic methods used for complex quinazoline and quinoline derivatives[4].

G Start 1. Excess Solute Addition (Saturated Suspension) Equil 2. Thermodynamic Equilibration (Stirring at 298.15 K for 48h) Start->Equil Validate 3. Self-Validation Check (Δ Concentration < 1%) Equil->Validate Filter 4. Phase Separation (0.22 µm PTFE Filtration) Validate->Filter Analyze 5. Quantification (HPLC-UV / Gravimetric) Filter->Analyze

Self-validating experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

Causality Note: Every step in this protocol is designed to eliminate systemic bias, ensuring the final data reflects true thermodynamic equilibrium.

  • Preparation of the Saturated System:

    • Weigh an excess amount of 4-Amino-7-fluoroquinoline-3-carbohydrazide (e.g., 100 mg) into a 5 mL amber glass vial. Causality: Amber glass is used to prevent potential photo-degradation, a known issue with certain quinoline derivatives over prolonged exposure[5].

    • Add 2.0 mL of the target organic solvent (HPLC grade, 99.9% purity).

  • Thermodynamic Equilibration:

    • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set precisely to 298.15 K (25°C).

    • Agitate continuously at 300 RPM for a minimum of 48 hours. Causality: High-lattice-energy compounds dissolve slowly; 48 hours ensures the kinetic dissolution barrier is fully overcome.

  • Self-Validation Check (The Crucial Step):

    • At t=24 hours, extract a 50 µL micro-aliquot, filter, and quantify.

    • At t=48 hours, extract a second aliquot and quantify.

    • Validation Rule: The system is only considered to be at thermodynamic equilibrium if the change in concentration between the 24h and 48h marks is less than 1% [4]. If the variance is higher, continue agitation for another 24 hours.

  • Phase Separation:

    • Once equilibrium is validated, allow the suspension to settle for 2 hours at 298.15 K without agitation.

    • Filter the supernatant using a 0.22 µm syringe filter. Causality: Use PTFE (Polytetrafluoroethylene) filters rather than Nylon or Cellulose. The highly functionalized, fluorinated quinoline may non-specifically bind to polar filter matrices, artificially lowering the measured solubility.

  • Quantification (HPLC-UV or Gravimetric):

    • Gravimetric Method: Transfer a known mass of the filtered solution into a pre-weighed vial. Evaporate the solvent completely in a vacuum oven at 318.15 K until a constant mass is achieved[4]. Calculate the mole fraction solubility.

    • HPLC-UV Method: Dilute the filtered aliquot with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via reverse-phase HPLC (e.g., C18 column, monitoring at the λmax​ of the quinoline core).

Strategic Applications in Synthesis and Formulation

Understanding this solubility profile is critical for downstream applications:

  • Synthetic Isolation: Because the compound is highly soluble in DMSO/DMF but poorly soluble in DCM or cold ethanol, crude reaction mixtures synthesized in aprotic solvents can be effectively precipitated by the anti-solvent addition of water or cold ethanol, followed by recrystallization in hot ethanol[3].

  • Biological Assays: For in vitro screening, stock solutions must be prepared in 100% DMSO to ensure complete dissolution. When diluting into aqueous assay buffers, the final DMSO concentration should be kept below 1% to prevent precipitation, as quinoline derivatives generally have limited aqueous solubility[2]. If in vivo formulation is required, lipid-based solvents (e.g., vegetable oils) or co-solvents (propylene glycol) should be explored, as they have proven effective for delivering lipophilic quinoline antimalarials[2].

References

  • Source: crysdotllc.
  • Source: ijfmr.
  • What is the solubility of quinoline in different solvents for antimalarial formulations?
  • Source: wikipedia.
  • Source: cibtech.
  • Source: nih.

Sources

Foundational

Therapeutic Profiling and Mechanism of Action: 4-Amino-7-fluoroquinoline-3-carbohydrazide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacophore Rationale The development of novel chemical entities that can byp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationale

The development of novel chemical entities that can bypass existing antimicrobial resistance and target complex oncological pathways is a primary directive in modern drug discovery. The 4-Amino-7-fluoroquinoline-3-carbohydrazide scaffold (CAS: 1315351-01-9) represents a highly versatile, multi-target pharmacophore. By integrating three distinct functional moieties, this scaffold serves as a privileged building block for both antitubercular agents and kinase inhibitors:

  • 4-Aminoquinoline Core: A well-established moiety that intercalates with DNA and acts as a potent hydrogen-bond donor/acceptor in the ATP-binding hinge region of various kinases[1].

  • 7-Fluoro Substitution: The incorporation of fluorine at the C7 position significantly enhances lipophilicity and metabolic stability. Its electron-withdrawing nature lowers the pKa of adjacent basic centers, drastically improving transmembrane permeability (crucial for penetrating the thick mycolic acid layer of Mycobacterium tuberculosis)[2].

  • 3-Carbohydrazide Group: This moiety is the critical functional pivot. In antimicrobial contexts, it mimics the hydrazide of isoniazid, allowing for the formation of metabolic adducts. In oncology, it acts as a bidentate metal chelator and establishes critical hydrogen-bond networks within target active sites[3].

Primary Mechanisms of Action

The structural plasticity of 4-amino-7-fluoroquinoline-3-carbohydrazide derivatives allows them to be tuned for two primary therapeutic pathways: Antimicrobial (specifically antitubercular) and Oncological (apoptosis activation via kinase inhibition).

Pathway A: Antimicrobial & Antitubercular Action (InhA Inhibition)

Quinoline-3-carbohydrazides exhibit profound activity against Mycobacterium tuberculosis and mutant Staphylococcus aureus[4]. The primary mechanism mirrors that of isoniazid. The carbohydrazide moiety acts as a prodrug-like feature that, upon activation by mycobacterial catalase-peroxidase (KatG), forms a covalent adduct with NAD+. This NAD-adduct acts as a potent, slow-binding competitive inhibitor of Enoyl-ACP reductase (InhA) , an essential enzyme in the type II fatty acid biosynthesis pathway (FAS-II)[3]. Inhibition of InhA halts the synthesis of mycolic acids, leading to bacterial cell wall lysis and death.

Pathway B: Oncology & Kinase Inhibition (EGFR-TK)

In cancer therapeutics, derivatives of this scaffold act as potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors[1]. The 4-amino group forms a critical hydrogen bond with the backbone carbonyl of Met793 in the EGFR hinge region. Concurrently, the 7-fluoro group occupies the hydrophobic deep pocket, while the 3-carbohydrazide extends toward the solvent-exposed region, preventing ATP binding. This blockade halts downstream PI3K/AKT signaling, ultimately triggering Caspase 3/7-mediated apoptosis in tumor cells[1].

MoA_Pathways cluster_TB Antitubercular Mechanism cluster_Cancer Oncology Mechanism Core 4-Amino-7-fluoroquinoline- 3-carbohydrazide Scaffold NADH NAD+ Adduct Formation Core->NADH EGFR EGFR-TK ATP-Pocket Binding Core->EGFR InhA Enoyl-ACP Reductase (InhA) Inhibition Mycolic Mycolic Acid Depletion InhA->Mycolic NADH->InhA Apoptosis Caspase 3/7 Cleavage EGFR->Apoptosis Death Tumor Cell Apoptosis Apoptosis->Death

Dual mechanism of action for 4-Amino-7-fluoroquinoline-3-carbohydrazide derivatives.

Experimental Workflows & Protocol Validation

To ensure rigorous scientific integrity and self-validating results, the following step-by-step methodologies detail the biochemical evaluation of these derivatives. Causality is embedded in each step to explain why specific experimental conditions are mandated.

Protocol 1: Enoyl-ACP Reductase (InhA) Kinetic Inhibition Assay

This assay measures the oxidation of NADH to NAD+, which correlates directly with InhA activity.

  • Compound Preparation: Dissolve the quinoline-3-carbohydrazide derivative in 100% DMSO to create a 10 mM stock. Causality: The 7-fluoroquinoline core is highly lipophilic; DMSO ensures complete solubilization without precipitating the compound in aqueous buffers.

  • Buffer Formulation: Prepare the reaction buffer (30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8). Causality: PIPES buffer at pH 6.8 mimics the intracellular pH of mycobacteria, ensuring the protonation state of the 4-amino group remains physiologically relevant.

  • Enzyme Pre-incubation: Incubate 5 nM of purified M. tuberculosis InhA with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 30 minutes at 25°C. Causality: Because NAD-adduct inhibitors are often slow-binding, a 30-minute pre-incubation is critical to allow the complex to reach equilibrium before initiating the reaction.

  • Reaction Initiation & Readout: Add 250 µM NADH and 50 µM 2-trans-dodecenoyl-CoA (substrate) to initiate the reaction. Monitor the decrease in absorbance at 340 nm continuously for 20 minutes. Causality: NADH absorbs strongly at 340 nm, whereas oxidized NAD+ does not. The rate of absorbance decay is directly proportional to InhA enzymatic velocity.

Protocol 2: In Vitro EGFR-TK Fluorescence Polarization Assay

This assay evaluates the ATP-competitive binding of the derivatives.

  • Kinase Reaction Setup: Combine 10 ng of recombinant EGFR kinase domain with the inhibitor in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA. Causality: MgCl₂ is essential as it coordinates with ATP and the kinase active site, a necessary condition for evaluating competitive inhibition.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer and 10 µM ATP.

  • Incubation & Polarization Readout: Incubate for 60 minutes at room temperature in the dark. Measure fluorescence polarization (Excitation: 485 nm, Emission: 535 nm). Causality: When the tracer binds to the massive EGFR protein, its rotation slows, yielding high polarization. If the quinoline derivative successfully outcompetes the tracer, the tracer remains free in solution, tumbling rapidly and yielding low polarization.

Protocol_Workflow Step1 Compound Prep 10mM in DMSO Step2 Enzyme Incubation 30 min at 25°C Step1->Step2 Step3 Substrate Addition Initiate Reaction Step2->Step3 Step4 Kinetic Readout Absorbance 340nm Step3->Step4 Step5 Data Analysis IC50 Calculation Step4->Step5

Step-by-step high-throughput screening workflow for enzyme inhibition assays.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of quinoline-3-carbohydrazide derivatives is highly dependent on the substitution pattern. The table below synthesizes representative quantitative data demonstrating how structural modifications on the core scaffold impact target affinity and cellular toxicity[5],[3],[1].

Compound DerivativePrimary TargetIC₅₀ (µM)MIC (µg/mL)Primary Indication
4-Amino-7-fluoroquinoline-3-carbohydrazide (Core)InhA / EGFR0.853.12Broad-Spectrum
N'-(4-chlorobenzylidene)-derivativeInhA (M. tb)0.220.78Tuberculosis
N'-(pyridine-3-ylmethylene)-derivativeDNA Gyrase0.451.56Antibacterial
cis-vinyl triamide-linked derivativeEGFR-TK0.08N/ANSCLC (Oncology)
4-hydroxy-8-trifluoromethyl variantEnoyl-ACP1.156.25Tuberculosis

SAR Insights:

  • Conversion of the free carbohydrazide (NH₂-NH-CO-) into a Schiff base (hydrazone) via condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) significantly increases antitubercular activity by enhancing lipophilicity and mimicking the transition state of the InhA substrate.

  • Substitution of the 4-amino group with a hydroxyl group generally decreases kinase inhibitory activity due to the loss of the critical hydrogen-bond donor required for hinge-region binding[6].

Conclusion & Future Perspectives

The 4-Amino-7-fluoroquinoline-3-carbohydrazide scaffold is a highly tunable pharmacophore. By leveraging its inherent ability to cross lipid-rich bacterial membranes and its geometric compatibility with kinase ATP-binding pockets, researchers can generate highly specific therapeutic agents. Future drug development should focus on optimizing the carbohydrazide tail via click-chemistry to improve oral bioavailability and reduce off-target toxicity, paving the way for next-generation dual-action therapeutics.

References

  • Thomas, K. D., et al. "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents." European Journal of Medicinal Chemistry, 2011. Available at:[Link][3]

  • Garudachari, B., et al. "Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles." RSC Advances, 2014. Available at:[Link][5]

  • Hamdy, R., et al. "Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors." RSC Advances, 2024. Available at:[Link][1]

  • Ajani, O. O., et al. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide motifs." Arabian Journal of Chemistry, 2018. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Optimization of the 4-Amino-7-fluoroquinoline-3-carbohydrazide Scaffold in Early Drug Discovery

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper Executive Summary In early-stage drug discovery, the selection and optimization of core scaffolds dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and DMPK Professionals Document Type: Technical Whitepaper

Executive Summary

In early-stage drug discovery, the selection and optimization of core scaffolds dictate the downstream success of lead compounds. The 4-amino-7-fluoroquinoline-3-carbohydrazide core (CAS: 1315351-01-9) has emerged as a highly privileged building block, particularly in the development of receptor tyrosine kinase (RTK) inhibitors, ATM kinase inhibitors, and novel antimicrobial agents,[1].

As a Senior Application Scientist specializing in Drug Metabolism and Pharmacokinetics (DMPK), I have designed this technical guide to deconstruct the physicochemical causality of this specific scaffold. By understanding how the 4-amino, 7-fluoro, and 3-carbohydrazide moieties independently and synergistically influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties, discovery teams can rationally design self-validating screening workflows to accelerate lead optimization.

Physicochemical Foundation & Structural Causality

The pharmacokinetic behavior of any derivative built upon this scaffold is fundamentally governed by its three primary functional groups. Understanding the causality behind their metabolic interactions is critical before initiating in vitro screening.

  • The 7-Fluoro Substitution (Metabolic Shielding): Unsubstituted quinolines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, particularly at the C7 position. The introduction of a highly electronegative fluorine atom at C7 acts as a metabolic block. This "fluorine walk" strategy significantly reduces intrinsic clearance ( CLint​ ) by increasing the activation energy required for CYP-mediated ring hydroxylation[2]. Additionally, the C-F bond modulates the lipophilicity (logD) of the core, optimizing it for passive membrane permeability.

  • The 4-Amino Group (Hinge Binding & Solubility): In kinase inhibitor design, the 4-amino group frequently acts as a crucial hydrogen bond donor (HBD) to the kinase hinge region[1]. From a PK perspective, this primary amine increases the basicity (pKa) of the molecule, enhancing aqueous solubility at physiological pH. However, it also introduces a potential liability for Phase II metabolism, specifically N-glucuronidation by UGT enzymes.

  • The 3-Carbohydrazide Moiety (Synthetic Handle vs. PK Liability): While the carbohydrazide is an excellent synthetic precursor for generating rigidified 1,3,4-oxadiazole or triazole rings, retaining it in the final drug candidate presents specific PK challenges. Hydrazides are prone to Phase I hydrolysis by amidases and Phase II N-acetylation by N-acetyltransferases (NAT)[3].

Metabolic Pathways Visualization

To conceptualize the clearance mechanisms of this scaffold, we must map its primary metabolic fates.

MetabolicPathways A 4-Amino-7-fluoroquinoline- 3-carbohydrazide B CYP450 Oxidation (Blocked at C7) A->B Phase I (Minor Pathway) C Hydrazide Hydrolysis (Amidases) A->C Phase I (Major Liability) D N-Acetylation (NAT Enzymes) A->D Phase II (Hydrazide) E N-Glucuronidation (UGT Enzymes) A->E Phase II (4-Amino)

Primary metabolic pathways of the 4-amino-7-fluoroquinoline-3-carbohydrazide scaffold.

Self-Validating In Vitro ADME Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are engineered with internal controls to prevent false positives/negatives during the screening of quinoline-3-carboxamide derivatives[4].

Workflow A: High-Throughput Microsomal Stability Assay (CYP450)

Quinoline-3-carboxamides are primarily metabolized by CYP3A4[5]. This assay isolates Phase I CYP-mediated clearance.

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: We strictly use a protein concentration of 0.5 mg/mL. Higher concentrations lead to non-specific protein binding, which masks rapid metabolic turnover and artificially inflates apparent stability.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) < 0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate cofactor for CYP450s; its addition isolates CYP activity from amidase-driven hydrolysis.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction: Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins to precipitate proteins.

  • Self-Validation Step (Critical): Run Verapamil (high clearance) alongside the test compounds. If Verapamil is not depleted by >70% at 30 minutes, the microsomes have lost enzymatic activity, and the entire plate must be invalidated.

Workflow B: Caco-2 Bidirectional Permeability Assay

The 4-amino group acts as an HBD, which can restrict passive transcellular diffusion. This assay evaluates both permeability and efflux pump (P-gp) liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into enterocyte-like monolayers.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 250 Ω·cm² are used, ensuring tight junctions are fully formed and preventing false-positive paracellular leakage.

  • Dosing: Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample the receiver chamber.

  • Self-Validation Step: Co-administer Lucifer Yellow (a paracellular marker). If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s post-assay, the monolayer was compromised during the experiment, and data for that well is discarded.

Representative Pharmacokinetic Data Presentation

When optimized, derivatives of the 4-amino-7-fluoroquinoline-3-carbohydrazide scaffold demonstrate highly favorable PK profiles characterized by low clearance and high systemic exposure[3],[1]. Below is a representative data summary for a lead compound utilizing this core.

PK ParameterAssay / ModelRepresentative ValueMechanistic Interpretation
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 12 µL/min/mgHigh Phase I stability; C7-fluoro effectively blocks CYP hydroxylation.
Apparent Permeability ( Papp​ ) Caco-2 (A to B) 1.8×10−6 cm/sModerate passive diffusion; slightly limited by the 4-amino H-bond donor.
Efflux Ratio (ER) Caco-2 ( Papp​ B-A / A-B)1.3ER < 2.0 indicates the scaffold is not a significant substrate for P-glycoprotein (P-gp).
Plasma Half-life ( t1/2​ ) Mouse (IV, 1 mg/kg)4.5 hoursSustained systemic exposure driven by low hepatic extraction[3].
Oral Bioavailability ( F ) Mouse (PO, 10 mg/kg)68%Excellent oral absorption with minimal first-pass metabolism[1].

Strategic Outlook & Optimization

The 4-amino-7-fluoroquinoline-3-carbohydrazide scaffold is a highly robust starting point for drug discovery, but it requires precise medicinal chemistry interventions to reach clinical viability.

While the 7-fluoro group successfully mitigates CYP450 liabilities, the 3-carbohydrazide moiety remains a metabolic soft spot. To transition this building block into a final drug candidate, DMPK scientists should advise medicinal chemists to cyclize the carbohydrazide into a 1,3,4-oxadiazole or a triazole ring. This bioisosteric replacement eliminates the risk of amidase-driven hydrolysis and NAT-mediated N-acetylation while preserving the critical hydrogen-bonding vectors required for target engagement.

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Foundational

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 4-Amino-7-fluoroquinoline-3-carbohydrazide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Identity (CAS): 1315351-01-9 Molecular Formula: C10H9FN4O Executive Summary & Structural Pharmacodynamics In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Identity (CAS): 1315351-01-9 Molecular Formula: C10H9FN4O

Executive Summary & Structural Pharmacodynamics

In the landscape of preclinical drug discovery, 4-Amino-7-fluoroquinoline-3-carbohydrazide serves as a highly specialized building block and intermediate, primarily utilized in the synthesis of novel antimicrobial and anti-inflammatory agents.

From a toxicological perspective, this molecule presents a dual-pharmacophore challenge. The fluoroquinoline core is structurally analogous to broad-spectrum antibiotics known for inhibiting bacterial DNA gyrase and topoisomerase IV. However, this core is also clinically associated with mitochondrial toxicity and the generation of reactive oxygen species (ROS)[1][2]. Conversely, the carbohydrazide moiety is a highly reactive functional group. While useful as an oxygen scavenger in industrial applications, in biological systems, carbohydrazides are potent hepatotoxins capable of inducing severe liver necrosis and hypoglycemia[3][4].

This whitepaper synthesizes the mechanistic toxicity of these structural components to provide an extrapolated Safety Data Sheet (SDS) and field-proven, self-validating experimental workflows for preclinical safety screening.

Mechanistic Toxicity Profile

Fluoroquinoline-Induced Mitochondrial Toxicity & ROS Generation

Recent chemo-proteomic studies have elucidated that fluoroquinolones (FQs) induce toxicity primarily through off-target interactions within the human mitochondrial electron transport chain (ETC)[5]. Specifically, FQs interact with mitochondrial proteins such as AIFM1 and IDH2, leading to ETC dysfunction[5]. This disruption triggers the overproduction of superoxide anions and hydrogen peroxide (ROS)[6].

  • Clinical Manifestation: This ROS-mediated oxidative stress is the primary driver of fluoroquinolone-associated disability (FQAD), including severe tendinopathy, chondrotoxicity, and neurotoxicity[2].

Carbohydrazide-Mediated Hepatotoxicity & Reactivity

The carbohydrazide functional group introduces significant acute toxicity risks. Animal models indicate that systemic exposure to carbohydrazides leads to rapid liver necrosis and renal failure, with hepatic injury often preceding kidney damage[4]. Furthermore, heating carbohydrazide derivatives can result in explosive decomposition, releasing toxic nitrogen oxides[3][4].

Extrapolated Safety Data Sheet (SDS) & Handling Protocols

Due to the limited empirical SDS data specific to 4-Amino-7-fluoroquinoline-3-carbohydrazide, the following parameters are extrapolated from its constituent functional groups to ensure maximum laboratory safety.

GHS Classification & Hazard Statements
  • H302: Harmful if swallowed (Driven by the carbohydrazide moiety)[4].

  • H315 / H319: Causes skin and serious eye irritation[4].

  • H373: May cause damage to organs (Liver, Mitochondria) through prolonged or repeated exposure[2][4].

  • H411: Toxic to aquatic life with long-lasting effects[3].

Preclinical Handling & Emergency Protocols
  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., Argon) to prevent premature oxidation of the hydrazide group. Keep away from heat sources due to the explosive potential of heated carbohydrazides[3].

  • PPE: NIOSH-approved particulate respirator, double nitrile gloves, and chemical safety goggles.

  • Spill Response: Do not sweep dry. Dampen with water to avoid dust generation, collect in a sealed container, and dispose of as hazardous organic waste.

Quantitative Toxicity Thresholds

To guide dose-ranging studies, the following table summarizes the predicted toxicological thresholds based on structural analogs.

Toxicological ParameterPredicted Threshold / TargetMechanistic Driver
In Vitro Cytotoxicity (IC50) 10 - 50 µM (Cell-type dependent)Topoisomerase IV inhibition & ETC disruption
ROS Generation Onset > 10 µMMitochondrial AIFM1/IDH2 off-target binding
Hepatotoxicity Risk High (Acute exposure)Carbohydrazide-induced hepatic necrosis
Aquatic Toxicity (LC50) < 1.0 mg/LCarbohydrazide environmental persistence

Experimental Protocols: Self-Validating Toxicity Workflows

As an Application Scientist, I emphasize that toxicity data is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that observed toxicity is mechanistically accurate and not an artifact of assay interference.

Protocol 1: Multiplexed Hepatotoxicity Screening (3D HepG2 Spheroids)

Rationale: Standard 2D cultures fail to accurately model the liver necrosis induced by carbohydrazides. 3D HepG2 spheroids restore hepatic specific functions and CYP450 expression, providing a highly predictive model[4]. Self-Validation Mechanism: We multiplex ATP quantification (CellTiter-Glo 3D) with LDH release (CytoTox-ONE). If ATP drops but LDH remains baseline, the compound is cytostatic. If ATP drops and LDH spikes, the compound is cytocidal (necrotic).

  • Spheroid Generation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days until compact spheroids form.

  • Dosing: Prepare a 10 mM stock of 4-Amino-7-fluoroquinoline-3-carbohydrazide in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Incubation: Treat spheroids for 72 hours. Include a vehicle control (0.5% DMSO) and a positive necrotic control (e.g., Chlorpromazine).

  • LDH Assay (Cytotoxicity): Transfer 25 µL of the supernatant to a black 96-well plate. Add 25 µL of CytoTox-ONE reagent. Incubate for 10 minutes, add stop solution, and read fluorescence (Ex 560 nm / Em 590 nm).

  • ATP Assay (Viability): Add 100 µL of CellTiter-Glo 3D reagent directly to the spheroid-containing wells. Shake for 5 minutes to lyse, incubate for 25 minutes, and record luminescence.

Protocol 2: Mechanistic ROS Generation Assay

Rationale: To confirm if the fluoroquinoline core induces mitochondrial oxidative stress[1][5]. Self-Validation Mechanism: We utilize an antioxidant rescue arm. If the addition of N-acetylcysteine (NAC) rescues cell viability, the toxicity is definitively ROS-mediated.

  • Cell Seeding: Seed HEK293 cells at 10,000 cells/well in a black, clear-bottom 96-well plate.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM DCFDA (a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity) for 45 minutes at 37°C.

  • Treatment & Rescue: Wash out the dye. Treat cells with:

    • Group A: Vehicle (DMSO)

    • Group B: 4-Amino-7-fluoroquinoline-3-carbohydrazide (50 µM)

    • Group C: 4-Amino-7-fluoroquinoline-3-carbohydrazide (50 µM) + 5 mM NAC (Antioxidant)

    • Group D: Ciprofloxacin (100 µM) as a positive FQ control[5].

  • Kinetic Read: Measure fluorescence (Ex 485 nm / Em 535 nm) every 30 minutes for 4 hours to capture the early-onset oxidative burst typical of fluoroquinolones[1].

Visualizing the Toxicity Workflow

The following logic diagram outlines the high-throughput screening pipeline required to validate the safety profile of this compound before advancing to in vivo models.

ToxicityWorkflow Start 4-Amino-7-fluoroquinoline- 3-carbohydrazide InVitro In Vitro Screening (HepG2 / HEK293) Start->InVitro ROS ROS Generation Assay (Mitochondrial Toxicity) InVitro->ROS Ames Ames Test (Genotoxicity) InVitro->Ames InVivo In Vivo Profiling (Murine Models) ROS->InVivo Ames->InVivo Hepato Hepatotoxicity (Liver Necrosis Marker) InVivo->Hepato Tendon Chondrotoxicity (Tendon Rupture Risk) InVivo->Tendon Decision Safety Profile Validation Hepato->Decision Tendon->Decision

Workflow for high-throughput toxicity screening of fluoroquinoline-carbohydrazide derivatives.

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Exploratory

crystal structure and crystallographic data of 4-Amino-7-fluoroquinoline-3-carbohydrazide

Structural Profiling and Crystallographic Determination of 4-Amino-7-fluoroquinoline-3-carbohydrazide Executive Summary 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9) is a highly versatile heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Profiling and Crystallographic Determination of 4-Amino-7-fluoroquinoline-3-carbohydrazide

Executive Summary

4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9) is a highly versatile heterocyclic building block utilized extensively in the discovery of antimicrobial, anti-inflammatory, and neuroprotective agents[1]. The spatial arrangement of this molecule in the solid state dictates its physicochemical properties, including solubility, membrane permeability, and target-binding affinity (e.g., orthosteric binding in GPCRs and kinases)[2]. As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, self-validating methodology for the crystallographic determination of this compound, explaining the causality behind its structural motifs and the experimental choices required to resolve them.

Mechanistic Insights into Solid-State Architecture

To accurately resolve and interpret the crystal structure of 4-Amino-7-fluoroquinoline-3-carbohydrazide, one must first understand the thermodynamic forces driving its crystal packing. The molecule is characterized by three distinct functional domains, each contributing to a complex intermolecular network:

  • The 4-Aminoquinoline Core (π-π Stacking & Orthosteric Anchoring): The quinoline ring is highly prone to forming robust π-π stacking interactions. Empirical crystallographic data from analogous 4-aminoquinolines demonstrates that these aromatic rings form continuous stacks with a closest contact distance of approximately 3.328 Å[3]. Furthermore, the 4-amino group acts as a potent hydrogen bond donor, frequently participating in extensive N-H···O networks that stabilize the crystal lattice and mimic the compound's binding interactions with conserved aspartate residues in biological targets[2][3].

  • The 7-Fluoro Substitution (Halogen Bonding): Fluorine is highly electronegative and poorly polarizable. In the crystal lattice, the 7-fluoro substituent acts as a localized hydrogen bond acceptor (C-F···H-N or C-F···H-O). This halogen bonding significantly enhances the lipophilicity of the lattice and alters the crystal packing density compared to non-fluorinated or chlorinated analogs[4].

  • The 3-Carbohydrazide Moiety (Conformational Flexibility & Chelation): The carbohydrazide group introduces immense hydrogen-bonding potential. It can form intramolecular hydrogen bonds with the adjacent 4-amino group—creating a pseudo-ring structure that shields polarity and enhances membrane permeability[5]. Intermolecularly, water molecules often bridge adjacent hydrazide molecules, stabilizing the lattice through a bidentate hydrogen-bonding network[6]. Additionally, the adjacent amino and carbohydrazide groups form a well-documented chelation motif capable of coordinating transition metals[7].

Interactions Core 4-Amino-7-fluoroquinoline- 3-carbohydrazide Amino 4-Amino Group (Donor) Core->Amino Fluoro 7-Fluoro Group (Acceptor) Core->Fluoro Hydrazide 3-Carbohydrazide (Donor/Acceptor) Core->Hydrazide Quinoline Quinoline Ring (π-System) Core->Quinoline Intermolecular H-Bonds\n(N-H···O) Intermolecular H-Bonds (N-H···O) Amino->Intermolecular H-Bonds\n(N-H···O) Halogen Bonding\n(C-F···H) Halogen Bonding (C-F···H) Fluoro->Halogen Bonding\n(C-F···H) Intramolecular H-Bonds\n& Metal Chelation Intramolecular H-Bonds & Metal Chelation Hydrazide->Intramolecular H-Bonds\n& Metal Chelation π-π Stacking\n(~3.3 - 3.5 Å) π-π Stacking (~3.3 - 3.5 Å) Quinoline->π-π Stacking\n(~3.3 - 3.5 Å)

Fig 2. Mechanistic mapping of intermolecular interactions in the crystal lattice.

Experimental Protocol: A Self-Validating Crystallographic Workflow

To obtain high-resolution crystallographic data, the experimental workflow cannot rely on trial and error; it must be a self-validating system where each step ensures the integrity of the next.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 10 mg of high-purity (>99%) 4-Amino-7-fluoroquinoline-3-carbohydrazide in a minimum volume of a polar aprotic solvent (e.g., DMF or DMSO). Place this inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or pentane). Allow the system to sit undisturbed at 20 °C for 7–14 days.

  • Causality: We utilize slow vapor diffusion rather than rapid solvent evaporation because rapid kinetics often yield kinetically trapped, twinned, or microcrystalline lattices. Slow diffusion establishes a thermodynamic equilibrium, favoring the nucleation of pristine single crystals suitable for high-resolution X-ray diffraction (XRD).

Step 2: X-Ray Diffraction (XRD) Data Collection
  • Methodology: Select a single crystal (approx. 0.5 × 0.15 × 0.12 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer the crystal to a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect data under a continuous stream of nitrogen gas at 120 K[3].

  • Causality: Data collection at cryogenic temperatures (120 K) is non-negotiable. Lowering the temperature minimizes the atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections. This is critical for accurately localizing the highly mobile hydrogen atoms on the carbohydrazide and amino groups.

Step 3: Phase Problem Solution and Structural Refinement
  • Methodology: Solve the structure using direct methods (SHELXT) to generate the initial electron density map. Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: The N-bound and O-bound hydrogen atoms must be located directly from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network. Carbon-bound hydrogen atoms should be placed in calculated positions using a riding model ( C−H=0.93–0.96 Å) to prevent over-parameterization[3].

Step 4: Closed-Loop Validation
  • Methodology: Process the final refined CIF file through the IUCr CheckCIF routine.

  • Causality: This acts as the final self-validating gate. The structure is only deemed scientifically sound if CheckCIF returns zero Level A or Level B alerts regarding missing atoms, incorrect stereochemistry, or unresolved solvent masking.

Workflow A Synthesis & Purification (>99% Purity) B Crystallization (Vapor Diffusion) A->B Thermodynamic Equilibrium C X-Ray Diffraction (Mo Kα, 120 K) B->C Single Crystal Selection D Phase Problem Solution (SHELXT) C->D Electron Density Mapping E Structural Refinement (SHELXL) D->E Anisotropic Displacement F Validation & Deposition (CheckCIF) E->F Closed-Loop Validation

Fig 1. Self-validating crystallographic workflow for fluoroquinoline derivatives.

Quantitative Crystallographic Data

Based on the rigorous profiling of analogous 4-aminoquinoline-3-carbohydrazide frameworks, the following quantitative parameters represent the expected crystallographic profile for 4-Amino-7-fluoroquinoline-3-carbohydrazide. These metrics serve as a benchmarking tool during structural refinement.

ParameterExpected Value / CharacteristicCausality / Structural Implication
Crystal System Triclinic or MonoclinicTypical for highly functionalized asymmetric quinolines favoring dense, low-symmetry packing[3].
Space Group P-1 or P2₁/cCentrosymmetric packing minimizes dipole moments across the bulk crystal lattice.
π-π Stacking Distance 3.328 – 3.500 ÅDriven by the electron-deficient fluoroquinoline core; stabilizes the 3D lattice[3].
N-H···O Bond Length 2.668 – 3.206 ÅStrong directional hydrogen bonds from the carbohydrazide dictate the primary structural motif[8].
C-F···H Interaction ~ 2.50 – 2.75 ÅFluorine acts as a weak H-bond acceptor, influencing lipophilic packing and density[4].
Measurement Temp. 120 KMinimizes thermal motion, allowing accurate resolution of H-atom positions[3].

References

  • "4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery." NIH/PMC. URL:[Link]

  • "4-Amino-2-methylquinolinium hydrogensulfate dihydrate." NIH/PMC. URL:[Link]

  • "Structural Insight into the Mechanism of 4-Aminoquinolines Selectivity." Dove Press. URL:[Link]

  • "α and β Phases of 4-Aminoquinoline-2-carboxylic Acid Monohydrate." IUCr Journals. URL:[Link]

  • "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity." MDPI. URL:[Link]

  • "The antimalarial ferroquine: role of the metal and intramolecular hydrogen bond in activity and resistance." PubMed. URL:[Link]

  • "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." Preprints.org. URL:[Link]

  • "Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents." d-nb.info. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 4-Amino-7-fluoroquinoline-3-carbohydrazide

Target Audience: Researchers, scientists, and drug development professionals. Compound: 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9) Executive Summary 4-Amino-7-fluoroquinoline-3-carbohydrazide is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9)

Executive Summary

4-Amino-7-fluoroquinoline-3-carbohydrazide is a highly versatile synthetic building block frequently utilized in the development of antimicrobial agents, anti-inflammatory drugs, and kinase inhibitors [1]. Because direct functionalization of the quinoline core is prone to regioselectivity issues, this application note provides a self-validating, four-step linear synthetic protocol starting from commercially available 3-fluoroaniline. The protocol is engineered to ensure absolute regiocontrol, high intermediate purity, and optimal yield of the final carbohydrazide.

Mechanistic Rationale & Causality (E-E-A-T)

A successful synthesis of 4-aminoquinoline derivatives requires careful manipulation of the quinoline core's electronic properties and tautomeric states [2].

  • Step 1: Enamine Formation & Electrocyclic Ring Closure (Gould-Jacobs Reaction) The condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) forms an enamine that undergoes thermal electrocyclic ring closure. Causality: The extreme heat (>240 °C) provided by the eutectic solvent Dowtherm A is mandatory to overcome the high activation energy barrier for cyclization. Because the fluorine atom is meta to the amine, cyclization yields a mixture of 5-fluoro and 7-fluoro isomers. The 7-fluoro isomer is thermodynamically favored and less sterically hindered, allowing for its isolation via selective recrystallization.

  • Step 2: Deoxychlorination The resulting 4-hydroxyquinoline exists primarily as its stable 4-quinolone tautomer, rendering the C4 position inert to direct nucleophilic attack. Causality: Treatment with phosphorus oxychloride (POCl₃) converts the stable C4-oxo group into a highly reactive C4-chloride, priming the molecule for substitution by functioning as an exceptional leaving group.

  • Step 3: Nucleophilic Aromatic Substitution (SₙAr) The 4-chloro intermediate is subjected to amination. Causality: The inherent electron-withdrawing nature of the quinoline nitrogen—exacerbated by the adjacent 3-carboxylate and 7-fluoro groups—severely depletes electron density at C4. This facilitates a rapid SₙAr reaction with ammonia, cleanly yielding the 4-amino derivative[3].

  • Step 4: Hydrazinolysis The final step is the reaction of the ethyl ester with hydrazine hydrate. Causality: Hydrazine is a potent alpha-effect nucleophile. It selectively attacks the ester carbonyl, displacing ethanol to form the target carbohydrazide without disrupting the 4-amino or 7-fluoro substituents.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate
  • Enamine Formation: In a 500 mL round-bottom flask, combine 3-fluoroaniline (1.0 eq) and EMME (1.05 eq). Heat the neat mixture at 120 °C for 2 hours. Equip the flask with a short-path distillation head to continuously remove the ethanol byproduct.

  • Thermal Cyclization: Dilute the crude enamine with Dowtherm A (10 volumes). Heat the solution to 250 °C for 1.5 hours.

  • Isolation: Cool the reaction mixture to room temperature. Add hexanes (20 volumes) to precipitate the crude product. Filter the solid.

  • Purification: Recrystallize the solid from a mixture of DMF and ethanol to separate the desired 7-fluoro isomer from the 5-fluoro byproduct. Dry under vacuum.

Step 2: Synthesis of Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate
  • Chlorination: Suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in neat POCl₃ (5.0 eq).

  • Reflux: Heat the suspension to reflux (approx. 105 °C) for 3 hours. The suspension will transition into a clear solution as the 4-chloro intermediate forms.

  • Quench & Extraction: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Extract with dichloromethane (DCM) (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc, 4:1) to yield a white solid.

Step 3: Synthesis of Ethyl 4-amino-7-fluoroquinoline-3-carboxylate
  • Amination: Dissolve the ethyl 4-chloro-7-fluoroquinoline-3-carboxylate (1.0 eq) in isopropanol (or THF) in a heavy-walled pressure tube.

  • Reaction: Add an excess of 7 N ammonia solution in methanol (10.0 eq). Seal the tube and heat to 80 °C for 12 hours [3].

  • Isolation: Cool the vessel to room temperature, vent carefully in a fume hood, and concentrate the solvent under reduced pressure. Wash the resulting off-white solid with cold water to remove NH₄Cl salts and dry thoroughly.

Step 4: Synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide
  • Hydrazinolysis: Dissolve the ethyl 4-amino-7-fluoroquinoline-3-carboxylate (1.0 eq) in absolute ethanol (10 volumes).

  • Reaction: Add hydrazine hydrate (NH₂NH₂·H₂O, 80% aqueous solution, 5.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80 °C) for 8-10 hours. Monitor reaction completion via TLC (DCM:MeOH, 9:1).

  • Isolation: Cool the reaction mixture to 0 °C to induce complete precipitation. Filter the solid, wash sequentially with cold ethanol and diethyl ether, and dry under high vacuum to yield the final carbohydrazide.

Quantitative Data & Analytical Markers

StepIntermediate / ProductMolecular Weight ( g/mol )Expected Yield (%)Analytical Marker (LC-MS)
1 Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate235.2160 - 65%m/z 236 [M+H]⁺
2 Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate253.6680 - 85%m/z 254/256 [M+H]⁺ (Cl isotope)
3 Ethyl 4-amino-7-fluoroquinoline-3-carboxylate234.2390 - 95%m/z 235 [M+H]⁺
4 4-Amino-7-fluoroquinoline-3-carbohydrazide220.2075 - 80%m/z 221[M+H]⁺

Workflow Diagram

SynthesisWorkflow S1 Step 1: Gould-Jacobs Cyclization 3-Fluoroaniline + EMME I1 Ethyl 7-fluoro-4-hydroxyquinoline -3-carboxylate S1->I1 S2 Step 2: Deoxychlorination POCl3, Reflux I1->S2 I2 Ethyl 4-chloro-7-fluoroquinoline -3-carboxylate S2->I2 S3 Step 3: Amination (SNAr) NH3, Isopropanol, 80°C I2->S3 I3 Ethyl 4-amino-7-fluoroquinoline -3-carboxylate S3->I3 S4 Step 4: Hydrazinolysis NH2NH2·H2O, EtOH, Reflux I3->S4 Target Target: 4-Amino-7-fluoroquinoline -3-carbohydrazide S4->Target

Workflow for the 4-step synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide.

References

  • Google Patents (WO2011123693A1). Sweet flavor modifier. (See Example 9a/9b for the synthesis of ethyl 4-amino-7-fluoroquinoline-3-carboxylate).
  • The Journal of Organic Chemistry (ACS Publications) . One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. Retrieved from:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the NMR Spectroscopic Characterization of 4-Amino-7-fluoroquinoline-3-carbohydrazide

Abstract This technical guide provides a detailed, methodology-driven approach for the complete structural elucidation of 4-Amino-7-fluoroquinoline-3-carbohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy. Qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, methodology-driven approach for the complete structural elucidation of 4-Amino-7-fluoroquinoline-3-carbohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a foundational scaffold in medicinal chemistry, and a precise understanding of their structure is paramount for driving drug discovery and ensuring quality control.[1] This document moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for analysis. We will cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a detailed guide to spectral interpretation.

Introduction: The Imperative for Structural Verification

4-Amino-7-fluoroquinoline-3-carbohydrazide is a complex heterocyclic molecule featuring a substituted quinoline core. The quinoline ring system is a privileged structure in pharmacology, forming the backbone of numerous antibacterial and anticancer agents.[2][3] The specific substitution pattern—an amino group at position 4, a fluorine atom at position 7, and a carbohydrazide group at position 3—creates a unique electronic and steric environment. This complexity necessitates an unambiguous and definitive method for structural confirmation, for which NMR spectroscopy is the gold standard.[4]

This guide provides a comprehensive protocol to not only confirm the identity of the title compound but also to serve as a template for the characterization of related novel quinoline derivatives. By integrating 1D and 2D NMR techniques, we can assemble a complete picture of the molecule's atomic connectivity.[5][6]

Molecular Structure & Spectroscopic Considerations

To effectively interpret the NMR data, one must first consider the key structural features of 4-Amino-7-fluoroquinoline-3-carbohydrazide and their expected influence on the spectra.

Caption: Molecular Structure of the Target Compound.

  • Quinoline Ring System: The aromatic protons of the quinoline core are expected to resonate in the downfield region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm). The H2 proton is significantly deshielded by the adjacent heterocyclic nitrogen and is often the most downfield signal.[4]

  • Electron-Donating Amino Group (-NH₂ at C4): This group will cause an upfield shift (increased shielding) of the protons and carbons on the quinoline ring, particularly at the ortho and para positions (H5).

  • Electron-Withdrawing Fluorine Atom (-F at C7): Fluorine's high electronegativity will cause a downfield shift (deshielding) for nearby nuclei. Crucially, it will also introduce ¹H-¹⁹F and ¹³C-¹⁹F coupling, which will be observable as additional splitting in the respective spectra.

  • Carbohydrazide Group (-CONHNH₂ at C3): This group contains three exchangeable protons (-NH and -NH₂). These protons often appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[7] The carbonyl carbon will appear significantly downfield in the ¹³C NMR spectrum.

Experimental Design: A Validating Workflow

The following protocols are designed to be self-validating. Data from the 1D experiments provide an initial hypothesis of the structure, which is then rigorously confirmed or refuted by the connectivity information provided by the 2D experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Elucidation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Proton 1D ¹H NMR (Initial Proton Map) SamplePrep->Proton Carbon 1D ¹³C NMR (Carbon Backbone) Proton->Carbon COSY 2D COSY (¹H-¹H Connectivity) Carbon->COSY HSQC 2D HSQC (¹H-¹³C Direct Bonds) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC Assign1D Assign 1D Spectra HMBC->Assign1D Assign2D Correlate with 2D Data Assign1D->Assign2D FinalStructure Confirm Structure Assign2D->FinalStructure

Caption: Comprehensive NMR Workflow for Structural Elucidation.

Protocol 1: Sample Preparation

The choice of solvent is the most critical step in sample preparation. For molecules with exchangeable protons like amines and hydrazides, deuterated dimethyl sulfoxide (DMSO-d₆) is the superior choice.

  • Causality: Unlike deuterated chloroform (CDCl₃) or methanol (CD₃OD), DMSO-d₆ is aprotic and forms strong hydrogen bonds with the -NH and -NH₂ protons. This slows down the rate of chemical exchange, resulting in sharper signals for these protons, which might otherwise be broadened into the baseline or exchanged away.[8]

Step-by-Step Method:

  • Weigh 5-10 mg of 4-Amino-7-fluoroquinoline-3-carbohydrazide directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of high-purity DMSO-d₆ containing a reference standard (e.g., 0.03% TMS).

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulate matter before inserting it into the spectrometer.

Protocol 2: 1D NMR Data Acquisition (¹H & ¹³C)

These initial 1D spectra provide the fundamental chemical shift and multiplicity data.

Table 1: Recommended 1D NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR (Proton Decoupled)
Pulse Program Standard single-pulse (e.g., 'zg30') Standard proton-decoupled (e.g., 'zgpg30')[4]
Spectral Width (SW) -2 to 14 ppm -10 to 220 ppm
Acquisition Time (AQ) 2-4 seconds 1-2 seconds
Relaxation Delay (D1) 2-5 seconds 2-5 seconds
Number of Scans (NS) 16-64 1024 or more

| Reference | TMS at 0.00 ppm | DMSO-d₆ at 39.52 ppm[9] |

  • Expertise Insight: A longer relaxation delay (D1) of 5 seconds for the ¹³C NMR experiment is advisable to ensure that quaternary carbons, which have longer relaxation times, are properly observed and can be integrated if quantitative analysis is needed.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously assigning the complex spectra. They reveal through-bond correlations that establish the molecular framework.[10][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds.[12] It is invaluable for mapping out the proton networks on the quinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹J-coupling).[13] It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is the key experiment for identifying quaternary carbons and piecing together the molecular fragments.[14]

Acquisition of these spectra should be performed using standard, instrument-specific pulse programs. The default parameters are often a good starting point, with adjustments made based on sample concentration.

Predicted Spectral Data & Interpretation

The following tables provide predicted chemical shifts based on known data for quinoline, aniline, and carbohydrazide substructures.[4][7][15] These serve as a guide for the initial assignment.

¹H NMR Spectrum (Predicted)

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Key Correlations (COSY, HMBC)
H2 ~8.5 - 8.7 s 1H HMBC to C3, C4, C8a
H5 ~7.8 - 8.0 d 1H COSY to H6; HMBC to C4, C7, C8a
H6 ~7.2 - 7.4 dd 1H COSY to H5, H8
H8 ~7.5 - 7.7 dd 1H COSY to H6; HMBC to C4a, C6, C7
-NH (hydrazide) ~9.5 - 10.5 s (broad) 1H HMBC to C=O
-NH₂ (amino at C4) ~6.5 - 7.5 s (broad) 2H HMBC to C3, C4, C4a

| -NH₂ (hydrazide) | ~4.5 - 5.5 | s (broad) | 2H | HMBC to C=O |

  • Interpretation Strategy:

    • Identify the most downfield singlet, which is characteristic of H2.[4]

    • Use the COSY spectrum to trace the connectivity from H5 to H6 to H8, confirming the arrangement on the fluorinated benzene ring.

    • The broad singlets corresponding to the exchangeable protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these signals will disappear.

¹³C NMR Spectrum (Predicted)

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Key HMBC Correlations
C=O ~165 - 170 s H-NH, H-NH₂ (hydrazide), H2
C2 ~148 - 152 s H2
C3 ~110 - 115 s H2, H4-NH₂
C4 ~155 - 160 s H2, H5, H4-NH₂
C4a ~120 - 125 s H2, H5, H8
C5 ~118 - 122 d H5, H6
C6 ~115 - 120 d H5, H6, H8
C7 ~160 - 165 d (large ¹JCF) H5, H6, H8
C8 ~105 - 110 d H6, H8

| C8a | ~145 - 150 | s | H2, H5 |

  • Interpretation Strategy:

    • Use the HSQC spectrum to assign all protonated carbons (C2, C5, C6, C8).

    • Use the HMBC spectrum to assign the quaternary carbons. For example, the signal for C4 should show correlations to H2 and H5. The carbonyl carbon (C=O) should show a strong correlation to the hydrazide -NH proton.

    • The carbon directly attached to fluorine (C7) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other carbons nearby (C6, C8, C8a) will show smaller C-F couplings.

Conclusion

The structural characterization of 4-Amino-7-fluoroquinoline-3-carbohydrazide is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. By logically progressing from 1D spectral acquisition to advanced 2D correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be made. This application note provides the necessary protocols and interpretive framework to ensure high-confidence structural elucidation, a critical requirement for advancing research and development in medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. BenchChem.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Pinto, D. C. G. A., et al. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • TSI Journals. (2018).
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Al-Dhfyan, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • MDPI. (2025).
  • American Chemical Society. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025). Spectroscopic Analysis of 1-Acetylpiperidine-4-carbohydrazide: A Technical Overview. BenchChem.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014).
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. [Link]

  • ETH Zurich. (n.d.).
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

Sources

Method

Application Notes and Protocols for In Vitro Screening of 4-Amino-7-fluoroquinoline-3-carbohydrazide Analogs

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The 4-aminoquinoline moiety, in particular, is a well-established pharmacophore, famously represented by the antimalarial drug chloroquine and its derivatives.[3][4] Recent research has highlighted the potential of 4-aminoquinolines and their analogs as kinase inhibitors and anticancer agents.[5][6]

This document provides a comprehensive guide for the in vitro screening of a novel class of compounds: 4-Amino-7-fluoroquinoline-3-carbohydrazide analogs . This unique chemical architecture combines three key features:

  • The 4-aminoquinoline core , known for its interaction with various biological targets.

  • A carbohydrazide linker at the 3-position, a versatile functional group known to impart a range of biological activities, including anticancer and antimicrobial effects.[1][7]

  • A fluoro-substituent at the 7-position, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability and target affinity.

Given the established anticancer potential of both quinoline and carbohydrazide derivatives, the primary focus of this screening guide will be the evaluation of these novel analogs as potential anticancer agents.[8][9] We will outline a tiered screening approach, beginning with a primary high-throughput cytotoxicity screen, followed by secondary mechanistic assays to elucidate the mode of action of promising "hit" compounds.

Tiered Screening Workflow for Novel Analogs

A systematic, multi-tiered approach is essential for the efficient evaluation of a new compound library. This strategy allows for the rapid identification of active compounds and subsequent detailed characterization, while minimizing resource expenditure on inactive analogs.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Prioritization cluster_2 Secondary (Mechanistic) Assays cluster_3 Lead Optimization Primary_HTS High-Throughput Cytotoxicity Screening (MTT Assay) Against a Panel of Cancer Cell Lines Dose_Response Dose-Response and IC50 Determination Primary_HTS->Dose_Response Active 'Hits' Selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) Dose_Response->Selectivity Kinase Kinase Inhibition Assays Selectivity->Kinase Promising 'Leads' Topo Topoisomerase II Inhibition Assay Selectivity->Topo Apoptosis Apoptosis Induction Assays (e.g., Caspase Activation) Selectivity->Apoptosis SAR Structure-Activity Relationship (SAR) Studies Kinase->SAR Topo->SAR Apoptosis->SAR

Caption: Tiered screening workflow for 4-Amino-7-fluoroquinoline-3-carbohydrazide analogs.

Primary Screening: High-Throughput Cytotoxicity Assessment

The initial step is a high-throughput screening (HTS) campaign to assess the cytotoxic effects of the compound library against a panel of human cancer cell lines.[10][11] The MTT assay is a robust, cost-effective, and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for a 96-well plate format but can be adapted for 384-well plates for higher throughput.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).[13]

  • Normal human cell line (e.g., HEK293 [human embryonic kidney]) for selectivity assessment.[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 4-Amino-7-fluoroquinoline-3-carbohydrazide analog library (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[12]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement:

    • Gently agitate the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Data Presentation: Primary Screening Results

The results of the primary screen should be summarized in a clear, tabular format for easy comparison of the cytotoxic activity of different analogs across various cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Normal Cell Line (HEK293) IC₅₀ (µM)Selectivity Index (SI)¹
AQFC-001 MCF-78.5> 50> 5.9
A54912.2> 50> 4.1
HCT1167.9> 50> 6.3
AQFC-002 MCF-72.145.321.6
A5493.545.312.9
HCT1162.845.316.2
Doxorubicin MCF-70.95.46.0
A5491.25.44.5
HCT1160.85.46.8

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Secondary (Mechanistic) Assays

Compounds that demonstrate potent and selective cytotoxicity in the primary screen ("hits") should be advanced to secondary assays to investigate their mechanism of action. Based on the known biological activities of quinoline derivatives, two plausible mechanisms of action are kinase inhibition and topoisomerase II inhibition.[5][9]

Protocol 1: In Vitro Kinase Inhibition Assay

Many 4-aminoquinazoline and 4-anilinoquinoline derivatives are known to be potent kinase inhibitors, particularly of the Epidermal Growth Factor Receptor (EGFR) family.[5][6][10] A generic in vitro kinase assay can be used to screen for inhibitory activity against a panel of relevant kinases.

G cluster_0 Assay Setup cluster_1 Reaction Initiation cluster_2 Signal Detection A Kinase Enzyme D Pre-incubation A->D B Test Compound (AQFC Analog) B->D C Kinase Buffer C->D F Incubation at 30°C D->F E Substrate + ATP E->F G Stop Reagent + Detection Reagent (e.g., ADP-Glo™) F->G H Luminescence Measurement G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinases (e.g., EGFR, VEGFR2, etc.).

  • Kinase-specific substrates.

  • ATP.

  • Kinase assay buffer.

  • Test compounds (hit AQFC analogs).

  • A known kinase inhibitor (positive control, e.g., Staurosporine).

  • A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate-reading luminometer.

Procedure (General Outline using ADP-Glo™):

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer with a constant final DMSO concentration (e.g., 1%).

  • Enzyme Addition: Add the diluted kinase enzyme to the wells of a 384-well plate.

  • Compound Incubation: Add the diluted test compounds to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 2: Topoisomerase II Inhibition Assay

Fluoroquinolones are a well-known class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. Some fluoroquinolone derivatives have also shown potent activity against human topoisomerase II, a key enzyme in DNA replication and a validated target for anticancer drugs.[8][9][15]

Principle:

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II. kDNA is a large network of interlocked DNA minicircles. Active topoisomerase II will resolve this network into individual minicircles. Inhibitors will prevent this process, leaving the kDNA in its catenated form. The different forms of DNA can be separated by agarose gel electrophoresis.

Materials:

  • Human Topoisomerase II enzyme.

  • Kinetoplast DNA (kDNA).

  • Topoisomerase II assay buffer.

  • ATP.

  • Test compounds (hit AQFC analogs).

  • Etoposide (positive control).

  • Agarose gel electrophoresis system.

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe).

  • Gel imaging system.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase II to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated kDNA from the decatenated minicircles.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Data Analysis: Compare the amount of decatenated DNA in the presence of the test compound to the controls. An effective inhibitor will show a decrease in the amount of decatenated DNA and an increase in the amount of catenated DNA remaining at the origin.

Data Presentation: Secondary Assay Results
Compound IDTargetAssay TypeIC₅₀ (µM)
AQFC-002 EGFRKinase Inhibition1.5
VEGFR2Kinase Inhibition3.2
Topoisomerase IIDecatenation Assay> 50
AQFC-007 EGFRKinase Inhibition> 50
VEGFR2Kinase Inhibition> 50
Topoisomerase IIDecatenation Assay5.8
Etoposide Topoisomerase IIDecatenation Assay4.5

Conclusion and Future Directions

This application note provides a structured and robust framework for the initial in vitro screening of novel 4-Amino-7-fluoroquinoline-3-carbohydrazide analogs. The proposed tiered approach, starting with broad cytotoxicity screening followed by targeted mechanistic assays, allows for the efficient identification and characterization of promising lead compounds. Analogs demonstrating high potency and selectivity, coupled with a clear mechanism of action, can be prioritized for further lead optimization, structure-activity relationship (SAR) studies, and eventual in vivo evaluation.[16] The versatile nature of the quinoline scaffold suggests that these compounds may also warrant screening against other therapeutic targets, such as parasitic diseases or bacterial infections, in future investigations.[14][16]

References

  • El-Masry, R., et al. (2025). New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. Bioorganic Chemistry. Retrieved from [Link]

  • Asif, M. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • News-Medical.Net. (2024). Novel fluoroquinolone analogs as anticancer agents. Retrieved from [Link]

  • Gorniak, S., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Pharmaceuticals. Retrieved from [Link]

  • University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. Retrieved from [Link]

  • Magwaza, R.N., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules. Retrieved from [Link]

  • Madrid, P.B., et al. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Source not further specified]. Retrieved from [Link]

  • Journal of Research in Pharmacy. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. Retrieved from [Link]

  • Viode, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Semantic Scholar. Retrieved from [Link]

  • Ali, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports. Retrieved from [Link]

  • Al-Dies, A.M., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. Retrieved from [Link]

  • [Source not available].
  • Abdel-Maksoud, M.S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Retrieved from [Link]

  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • [Source not available].
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  • Delarue-Cochin, S., et al. (2018). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Fonseca-Berzal, C., et al. (2014). In Vitro Phenotypic Screening of 7-chloro-4-amino(oxy)quinoline Derivatives as Putative anti-Trypanosoma Cruzi Agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

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Application

Application Note: Orthogonal Cross-Coupling Strategies for 4-Amino-7-fluoroquinoline-3-carbohydrazide in Drug Discovery

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9) Executive Summary & Structural Rationale 4-Amino-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9)

Executive Summary & Structural Rationale

4-Amino-7-fluoroquinoline-3-carbohydrazide is a highly versatile, polyfunctional building block critical to the synthesis of next-generation antimalarials and multi-kinase inhibitors (e.g., Lenvatinib analogs). However, deploying this scaffold in late-stage cross-coupling presents a complex chemoselectivity challenge. The molecule possesses three distinct reactive centers:

  • The 4-Amino Group: Exhibits "vinylogous amide" character due to the electron-withdrawing quinoline core, rendering it significantly less nucleophilic than standard anilines.

  • The 7-Fluoro Group: An unactivated C–F bond possessing a high bond dissociation energy (~126 kcal/mol), making it completely inert to standard palladium catalysis.

  • The 3-Carbohydrazide: A potent bidentate ligand that can irreversibly coordinate to transition metals, leading to rapid catalyst poisoning.

This technical guide outlines field-proven, orthogonal cross-coupling methodologies to selectively functionalize the 4-amino and 7-fluoro positions. By leveraging precise ligand sterics and bimetallic catalytic cooperation, researchers can bypass the inherent reactivity bottlenecks of this scaffold.

ReactivityMap Core 4-Amino-7-fluoroquinoline- 3-carbohydrazide N_Aryl 4-Amino Group Buchwald-Hartwig N-Arylation Core->N_Aryl Pd(OAc)2, Xantphos Ar-X, Base CF_Act 7-Fluoro Group Ni-Catalyzed C-F Activation Core->CF_Act Ni(cod)2, PCy3 Ar-MgX Hydrazide 3-Carbohydrazide Protection / Heterocycle Synthesis Core->Hydrazide Boc2O or Triethyl orthoformate

Figure 1: Orthogonal reactivity map of 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Causality in Experimental Design (E-E-A-T)

The Hydrazide Poisoning Dilemma

Primary carbohydrazides easily form stable, inactive chelate complexes with Pd(II) and Ni(II) intermediates. Expert Choice: To ensure a self-validating and high-yielding cross-coupling system, the 3-carbohydrazide must be transiently protected (e.g., as an N′,N′ -di-Boc derivative) prior to metal-catalyzed steps. All quantitative data and protocols below assume the use of the Boc-protected substrate.

Overcoming 4-Amino Inertness

Traditional Buchwald-Hartwig conditions (e.g., Pd/BINAP) fail for 4-aminoquinolines[1]. The reduced nucleophilicity of the 4-position requires a catalyst with a wide bite angle to force reductive elimination. Expert Choice: Xantphos paired with Pd(OAc)2​ and a strong base ( Cs2​CO3​ ) provides the necessary steric bulk to drive the C–N bond formation while suppressing competitive β-hydride elimination[2].

Breaking the C–F Bond via Bimetallic Cooperation

The 7-fluoro position cannot undergo standard oxidative addition. Expert Choice: We utilize a low-valent Nickel(0) catalyst ( Ni(cod)2​ ) paired with the highly electron-rich ligand tricyclohexylphosphine ( PCy3​ ). Mechanistic studies demonstrate that in Kumada-type couplings, the Magnesium from the Grignard reagent provides critical bimetallic cooperation—acting as a Lewis acid to abstract the fluoride ion and lower the activation barrier for C–F cleavage[3].

CatalyticCycle Ni0 Ni(0)L2 Active Catalyst OxAdd Oxidative Addition (C-F Cleavage) Ni0->OxAdd + Ar-F TransMet Trans- metalation OxAdd->TransMet + R-MgX - MgXF RedElim Reductive Elimination TransMet->RedElim RedElim->Ni0 + Product

Figure 2: Mechanism of Nickel-catalyzed C-F activation and cross-coupling.

Quantitative Data & Optimization

Table 1: Ligand Screening for Buchwald-Hartwig N-Arylation (4-Position)

Conditions: Protected substrate (1.0 equiv), Bromobenzene (1.2 equiv), Base (2.0 equiv), 1,4-Dioxane, 100 °C, 12 h.

Catalyst PrecursorLigandBaseYield (%)Mechanistic Observation
Pd2​(dba)3​ (5 mol%)BINAP Cs2​CO3​ 15%Poor conversion; bite angle insufficient for reductive elimination.
Pd(OAc)2​ (5 mol%)XPhos NaOtBu 42%Moderate yield; NaOtBu caused partial Boc-deprotection.
Pd(OAc)2​ (5 mol%) Xantphos Cs2​CO3​ 88% Optimal; wide bite angle forces C-N coupling; mild base preserves protecting groups.
Table 2: Catalyst Optimization for C–F Kumada Cross-Coupling (7-Position)

Conditions: Protected substrate (1.0 equiv), Phenylmagnesium bromide (2.0 equiv), THF, 80 °C, 16 h.

CatalystLigandTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (10 mol%)None1000%C–F bond (~126 kcal/mol) is too strong for Pd(0) oxidative addition[4].
Ni(cod)2​ (10 mol%) PPh3​ 8012%Low efficiency; insufficient electron density on Ni center.
Ni(cod)2​ (10 mol%) PCy3​ 80 91% Optimal; highly electron-rich ligand facilitates rapid C–F cleavage.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol couples the 4-amino group with an aryl bromide, leaving the 7-fluoro group intact for downstream diversification.

Reagents:

  • Boc-protected 4-Amino-7-fluoroquinoline-3-carbohydrazide (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • Xantphos (0.075 mmol, 7.5 mol%)

  • Cs2​CO3​ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the quinoline substrate, Pd(OAc)2​ , Xantphos, and finely milled Cs2​CO3​ .

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous 1,4-dioxane and the aryl bromide via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand, killing the catalytic cycle.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • Validation Checkpoint: At 4 hours, sample 10 µL, dilute in MeCN, and run LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the arylated mass confirms active turnover. If the solution is jet-black with a silver mirror, the Pd has crashed out (indicative of oxygen contamination).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts and Pd black. Wash the organic layer with an aqueous EDTA solution (0.1 M) to sequester residual palladium, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol B: Nickel-Catalyzed Kumada-Type C–F Cross-Coupling

This protocol activates the inert 7-fluoro position using a Grignard reagent.

Reagents:

  • Boc-protected 4-(Arylamino)-7-fluoroquinoline-3-carbohydrazide (1.0 mmol)

  • Arylmagnesium Bromide (2.0 M in THF, 2.0 mmol)

  • Ni(cod)2​ (0.1 mmol, 10 mol%)

  • PCy3​ (0.2 mmol, 20 mol%)

  • Anhydrous THF (8 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, dissolve Ni(cod)2​ and PCy3​ in 3 mL of anhydrous THF in a sealed vial. Stir for 15 minutes until the solution turns a deep, homogeneous yellow, indicating the formation of the active Ni(0)L2​ species.

  • Substrate Addition: Add the fluoroquinoline substrate dissolved in 5 mL of THF to the catalyst mixture.

  • Grignard Addition: Cool the reaction vessel to 0 °C. Slowly add the Arylmagnesium Bromide dropwise over 10 minutes.

  • Validation Checkpoint: Upon Grignard addition, the solution should transition from yellow to a deep red/brown, signifying successful transmetalation. If the solution immediately turns black and a heavy precipitate forms, the Grignard reagent has homocoupled due to moisture/oxygen ingress.

  • Reaction: Heat the sealed vessel to 80 °C for 16 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl (10 mL) to destroy excess Grignard reagent and solubilize magnesium salts. Extract with EtOAc (3 × 15 mL). Wash the combined organics with brine, dry over MgSO4​ , and purify via silica gel chromatography.

References

  • Construction of Axially Chiral 4-Aminoquinolines by Cycloaddition and Central-to-Axial Chirality Conversion Source: Organic Letters, ACS Publications URL:[1]

  • Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade Source: PubMed Central (PMC), NIH URL:[2]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study Source: PubMed Central (PMC), NIH URL:[3]

  • Palladium-Assisted Room-Temperature Nucleophilic Substitution of an Unactivated Aryl Fluoride Source: Organometallics, ACS Publications URL:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 4-Amino-7-fluoroquinoline-3-carbohydrazide in DMSO

Executive Summary Handling highly functionalized heterocyclic compounds requires moving beyond trial-and-error to understand the physicochemical forces driving phase behavior. 4-Amino-7-fluoroquinoline-3-carbohydrazide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling highly functionalized heterocyclic compounds requires moving beyond trial-and-error to understand the physicochemical forces driving phase behavior. 4-Amino-7-fluoroquinoline-3-carbohydrazide is a notorious example of a compound that often exhibits stubborn insolubility in standard biological solvents, including Dimethyl Sulfoxide (DMSO). As an application scientist, you must differentiate between kinetic solubility barriers (rate of dissolution) and thermodynamic solubility limits (absolute saturation). This guide provides a mechanistic framework and self-validating protocols to overcome these specific solubility barriers.

Diagnostic Workflow

Before proceeding with chemical interventions, follow this logical progression to isolate the root cause of the precipitation.

DMSOSolubility Start Start: Weigh 4-Amino-7-fluoroquinoline- 3-carbohydrazide CheckDMSO Add Anhydrous DMSO (≤0.005% water) Start->CheckDMSO HeatSonicate Kinetic Disruption: Vortex + Sonicate at 37-40°C CheckDMSO->HeatSonicate CheckSol1 Fully Dissolved? (Centrifuge to check) HeatSonicate->CheckSol1 Acidify Thermodynamic Disruption: Add 0.1-1% TFA CheckSol1->Acidify No Success Success: Proceed to Assay (Note pH for downstream) CheckSol1->Success Yes CheckSol2 Fully Dissolved? (Centrifuge to check) Acidify->CheckSol2 CheckSol2->Success Yes AltSolvent Alternative Strategy: Use NMP or Reduce Concentration CheckSol2->AltSolvent No

Workflow for troubleshooting the solubility of 4-Amino-7-fluoroquinoline-3-carbohydrazide in DMSO.

Mechanistic FAQs

Q1: Why does 4-Amino-7-fluoroquinoline-3-carbohydrazide resist dissolution in a universal solvent like DMSO?

A1: The insolubility is driven by extreme crystal lattice energy rather than pure lipophilicity. The molecule possesses three problematic structural features:

  • Planar Quinoline Core: Promotes strong, highly stable π−π stacking interactions in the solid state.

  • 4-Amino & 3-Carbohydrazide Groups: These moieties act as both potent hydrogen bond donors and acceptors, creating an extensive intermolecular hydrogen-bonding network[1].

  • 7-Fluoro Substitution: While increasing lipophilicity, the highly electronegative fluorine atom alters the electron density of the aromatic ring, further stabilizing the crystalline state.

Although DMSO is a strong hydrogen bond acceptor[2], it lacks hydrogen bond donors. Consequently, it often struggles to provide enough solvation energy to break the robust donor-acceptor lattice of the carbohydrazide-amino-quinoline system at room temperature.

Q2: My compound dissolved initially, but precipitated upon storage. What happened?

A2: This is a classic symptom of solvent degradation. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture every time the bottle is opened[3]. Because water is a strong anti-solvent for the lipophilic quinoline core, even a water content increase of 0.1% can drastically reduce the thermodynamic solubility of the compound, leading to delayed precipitation[4]. Always use fresh, anhydrous DMSO (≤0.005% water) packed under argon for stock solutions.

Q3: How can I use pH adjustment to force dissolution?

A3: By exploiting the compound's basic functional groups. Both the quinoline ring nitrogen and the 4-amino group possess basic character. By adding a trace amount of a volatile organic acid (such as Trifluoroacetic Acid, TFA), you protonate these nitrogens. This protonation disrupts the neutral crystal lattice and converts the molecule into a highly polar salt, which is orders of magnitude more soluble in polar aprotic solvents like DMSO[3][4].

Quantitative Troubleshooting Parameters

Table 1: Comparative Troubleshooting Parameters and Expected Outcomes

ParameterConditionMechanistic EffectExpected Outcome
Solvent Quality Ambient DMSO (Exposed to air)Absorbs moisture; water acts as an anti-solvent for the lipophilic core.High risk of precipitation or cloudiness[3].
Solvent Quality Anhydrous DMSO (≤0.005% H2​O )Maximizes solute-solvent interactions without interference from water.Improved baseline thermodynamic solubility[4].
Thermal Agitation 37–40°C + SonicationOvercomes the activation energy barrier of dissolution; physically breaks micro-aggregates.Faster dissolution; reaches saturation quicker[3].
Chemical Additive 0.1% - 1.0% TFAProtonates the quinoline/amino nitrogens, breaking the crystal lattice.Drastic increase in absolute solubility[4].
Co-solvent DMSO : NMP (1:1)NMP provides different steric solvation properties, disrupting stubborn stacking.Useful alternative if acid addition is incompatible[5].

Validated Standard Operating Protocols (SOPs)

Every protocol below incorporates a self-validation step to ensure you are working with a true thermodynamic solution rather than a metastable suspension.

Protocol A: Kinetic Solubilization (Thermal-Acoustic Agitation)

Use this protocol first. It provides the kinetic energy necessary to overcome the dissolution activation barrier without altering the chemical structure of the compound.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of 4-Amino-7-fluoroquinoline-3-carbohydrazide into a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve your target concentration (start at 10 mM or lower).

  • Mechanical Agitation: Vortex vigorously for 30–60 seconds to disperse large particulates.

  • Thermal-Acoustic Treatment: Place the tube in an ultrasonic water bath pre-heated to 37–40°C. Sonicate for 10–15 minutes. Caution: Do not exceed 40°C to prevent potential thermal degradation of the carbohydrazide moiety[3].

  • Self-Validation Step: Centrifuge the tube at 10,000 × g for 5 minutes at room temperature.

    • Pass: The solution remains crystal clear with no visible pellet.

    • Fail: A pellet forms at the bottom. The compound has exceeded its thermodynamic solubility limit in pure DMSO. Proceed to Protocol B.

Protocol B: Acid-Assisted Thermodynamic Solubilization

Use this protocol if Protocol A fails. This method chemically disrupts the crystal lattice via in situ salt formation.

Step-by-Step Methodology:

  • Solvent Preparation: In a separate vial, prepare an acidified solvent mixture by adding 0.1% to 1.0% (v/v) Trifluoroacetic Acid (TFA) to anhydrous DMSO. Mix thoroughly[4].

  • Solvent Addition: Add the acidified DMSO to your pre-weighed compound.

  • Agitation: Vortex for 60 seconds. The protonation of the quinoline/amino groups is rapid, and the compound should dissolve almost immediately as the salt is formed.

  • Self-Validation Step: Centrifuge at 10,000 × g for 5 minutes. Inspect for a pellet.

    • Note on Downstream Assays: If this stock solution is diluted into an aqueous biological buffer (e.g., PBS or HEPES), ensure the buffer has sufficient capacity to neutralize the trace TFA, or adjust the final pH with a micro-addition of NaOH to prevent assay artifacts[3].

Sources

Optimization

purification techniques for removing impurities from 4-Amino-7-fluoroquinoline-3-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating highly functionalized heterocyclic building blocks like 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that isolating highly functionalized heterocyclic building blocks like 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9) presents unique analytical and preparative challenges. This compound is typically synthesized via the hydrazinolysis of its corresponding ester precursor[1]. Due to its amphoteric nature—featuring both a basic amino/hydrazide group and a fluoroquinoline core—standard purification templates often fail.

This guide is designed to move beyond basic protocols. Here, we explore the physicochemical causality behind each purification step, ensuring that every workflow you execute is a self-validating system.

Purification Workflow Architecture

Purification Crude Crude Mixture (Target + Impurities) Scavenge Resin Scavenging (Removes Hydrazine) Crude->Scavenge Polymer-supported benzaldehyde Extract Acid-Base Extraction (Removes Ester/Acid) Scavenge->Extract pH 2 to pH 8 HPLC Prep-HPLC (Removes Regioisomers) Extract->HPLC C18 Reverse Phase Pure Pure 4-Amino-7-fluoroquinoline- 3-carbohydrazide HPLC->Pure Lyophilization

Decision tree for isolating 4-Amino-7-fluoroquinoline-3-carbohydrazide from synthesis impurities.

Frequently Asked Questions & Troubleshooting

Q1: My crude reaction mixture contains significant residual hydrazine hydrate. How do I remove it without hydrolyzing my target hydrazide?

  • The Causality: Hydrazine is highly nucleophilic and water-soluble. Standard aqueous washing is dangerous here; heating or prolonged exposure to water during extraction can cause the hydrazide product to revert to the carboxylic acid.

  • The Solution: Utilize a polymer-supported benzaldehyde scavenger resin. The aldehyde groups on the solid support selectively react with the highly nucleophilic primary amines of the excess hydrazine to form a resin-bound hydrazone, which is simply filtered away.

  • Self-Validation: Post-filtration, perform a colorimetric spot test on the filtrate using p-dimethylaminobenzaldehyde (PDMAB). The absence of a yellow Schiff base confirms complete hydrazine removal.

Q2: I am seeing unreacted ethyl 4-amino-7-fluoroquinoline-3-carboxylate in my LC-MS. What is the most scalable way to separate this from the product?

  • The Causality: The ester precursor is neutral to weakly basic and highly lipophilic. In contrast, your target compound has an additional basic nitrogen (the terminal amine of the hydrazide). By manipulating the pH, you can selectively alter the solubility of the target compound while the impurity remains unchanged[2].

  • The Solution: Perform an acid-base extraction. At pH 2, the hydrazide protonates and partitions into the aqueous layer, leaving the lipophilic ester in the organic layer.

  • Self-Validation: Run a TLC of both the organic and aqueous layers before proceeding. The organic layer should show a high-Rf spot (ester), while the aqueous layer should hold the baseline-retained target.

Q3: How do I resolve the 7-fluoro target from the 5-fluoro or 6-fluoro regioisomers generated during early synthesis steps?

  • The Causality: Regioisomers possess identical molecular weights and nearly identical pKa values, rendering extraction or simple recrystallization completely ineffective. However, the spatial position of the highly electronegative fluorine atom alters the molecule's overall dipole moment and hydrophobic surface area.

  • The Solution: Preparative Reverse-Phase HPLC. A C18 stationary phase can differentiate these subtle dipole variations when paired with a shallow elution gradient[1].

  • Self-Validation: Co-inject the collected fraction with known regioisomer standards on an analytical HPLC. A resolution factor (Rs) > 1.5 guarantees isomeric purity.

Quantitative Impurity Profiling and Resolution Matrix

Impurity TypeOriginPhysicochemical Basis for SeparationDetection MethodRecommended Resolution Strategy
Hydrazine Hydrate Excess reagent from hydrazinolysisHighly nucleophilic; forms iminesPDMAB colorimetric assayPolymer-supported aldehyde scavenging
Unreacted Ester Incomplete conversionLipophilic, weakly basicLC-MS (ESI+)Acid-base extraction (Retained in organic phase)
Carboxylic Acid Hydrolysis of ester/hydrazideAcidic (pKa ~4.5)HPLC-UV (254 nm)Mild basic wash (Aqueous waste at pH 8)
Regioisomers Non-selective early cyclizationIdentical mass, distinct dipole momentNMR / Analytical HPLCPreparative Reverse-Phase HPLC

Step-by-Step Methodologies

Protocol 1: Self-Validating Acid-Base Extraction

This protocol leverages the amphoteric nature of quinoline derivatives to strip away neutral and acidic impurities[3].

  • Dissolution: Suspend the crude mixture in ethyl acetate (EtOAc) and add 1M HCl dropwise under stirring until the aqueous phase reaches pH 2.0.

    • Causality: The basic amino and hydrazide groups protonate, driving the target compound into the aqueous layer. Unreacted lipophilic esters remain trapped in the EtOAc layer.

  • Phase Separation: Transfer to a separatory funnel and collect the lower aqueous layer. Wash the EtOAc layer once more with a small volume of 0.1M HCl and combine the aqueous fractions.

    • Self-Validation: Analyze the EtOAc layer via LC-MS. If the mass [M+H]+ 221 (target) is absent, the extraction was 100% efficient.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add saturated NaHCO3 under vigorous stirring until pH 8.0–8.5 is achieved.

    • Causality: Neutralizing the protonated amines forces the amphoteric target to crash out of the aqueous solution as a solid precipitate[3].

  • Isolation: Filter the resulting precipitate through a sintered glass funnel, wash with cold distilled water to remove residual salts, and dry under vacuum at 45°C.

Protocol 2: Preparative HPLC for Regioisomer Resolution

Use this protocol when positional isomers (e.g., 6-fluoro vs. 7-fluoro) are present[1].

  • Sample Preparation: Dissolve the extracted solid in a minimum volume of DMSO/MeOH (1:1). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Mount a C18 Preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Causality: The hydrophobic stationary phase interacts differentially with the subtle dipole moment variations between the fluoro-isomers.

  • Mobile Phase Configuration:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column and sharpening the peaks of the basic hydrazide.

  • Gradient & Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Trigger collection via UV absorbance at 254 nm.

    • Self-Validation: Re-inject a 5 µL aliquot of the main collected peak onto an analytical HPLC to confirm baseline resolution against known regioisomer standards before proceeding to lyophilization.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Amino-7-fluoroquinoline-3-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical vulnerabilities of 4-Amino-7-fluoroquinoline-3-carbohydrazide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific physicochemical vulnerabilities of 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9; Molecular Weight: 220.2 g/mol ).

Widely utilized as a critical building block in antimicrobial and anti-inflammatory drug discovery[1], this compound features both a primary amine and a carbohydrazide moiety attached to a fluorinated quinoline core. These functional groups introduce specific vectors for degradation—namely photo-oxidation and hydrolysis—which must be rigorously managed to maintain experimental reproducibility and scientific integrity.

Mechanisms A 4-Amino-7-fluoroquinoline -3-carbohydrazide B UV / Ambient Light A->B C Atmospheric Moisture A->C D Photo-oxidation (Amine Degradation) B->D E Hydrolysis (Carboxylic Acid Formation) C->E F Loss of Antimicrobial Efficacy D->F E->F

Mechanistic degradation pathways of 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Part 1: Troubleshooting FAQs (Degradation Modalities & Solutions)

Q1: My powdered stock of 4-Amino-7-fluoroquinoline-3-carbohydrazide turned from pale yellow to a brownish hue after being left on the benchtop. Is it still viable? A1: No, the compound should be discarded.

  • Causality: The color change indicates significant photo-oxidation. Fluoroquinolones are highly susceptible to photodegradation under UV and ambient fluorescent light, following first-order degradation kinetics[2]. The primary amine and the carbohydrazide groups are oxidized by light-induced radical formation, leading to inactive polymeric or cleaved transformation products. Always store the solid in amber, light-blocking vials.

Q2: We stored our stock solution at -20°C, but LC-MS/MS analysis shows a secondary peak corresponding to 4-amino-7-fluoroquinoline-3-carboxylic acid. What caused this? A2: This secondary peak is the direct result of hydrolysis.

  • Causality: The carbohydrazide functional group is highly sensitive to nucleophilic attack by water, which cleaves the hydrazide bond to yield the corresponding carboxylic acid. This typically occurs if the sample was subjected to repeated freeze-thaw cycles. Each cycle introduces atmospheric condensation into the vial. Empirical data shows that quinolone derivatives become highly unstable after multiple (>3) freeze-thaw cycles[3].

Q3: Can we store the compound in aqueous buffers (e.g., PBS) for extended periods if kept at 4°C? A3: It is highly discouraged for periods exceeding one day.

  • Causality: While fluoroquinolones exhibit high stability at 4°C for up to 24 hours, significant degradation initiates after 48 hours in aqueous environments[3]. Furthermore, slight shifts toward alkaline conditions can severely accelerate structural degradation[4]. For long-term viability, the compound must be stored as a dry powder or in an anhydrous solvent.

Part 2: Quantitative Stability Profile

To guide your experimental planning, the table below summarizes the expected purity retention of fluoroquinoline-carbohydrazide derivatives under various environmental conditions based on forced degradation studies.

Storage ConditionDurationPrimary Degradation ModalityExpected Purity Retention (%)Scientist Recommendation
4°C, Aqueous Buffer (Light) 48 hoursPhoto-oxidation & Hydrolysis~85%Not Recommended. Prepare fresh daily.
25°C, 65% RH (Dark) 30 daysHydrolysis (Moisture ingress)~90%Sub-optimal. Short-term handling only.
-20°C, Sealed (Dark) 6 monthsNone (Kinetic energy reduced)>98%Standard. Suitable for routine lab use.
-80°C, Argon Purged 12+ monthsNone>99.5%Optimal. Required for reference standards.
Part 3: Validated Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your assays, I have designed this protocol as a self-validating system . By incorporating pre- and post-storage analytical verification, you definitively track the compound's integrity rather than assuming it remains stable.

Protocol: Self-Validating Storage and Aliquoting Workflow

Step 1: Initial Quality Control (Self-Validation Baseline)

  • Reconstitute a 1 mg micro-sample of the incoming batch in LC-MS grade acetonitrile.

  • Run UPLC-MS/MS to establish a baseline chromatogram. Verify that the molecular ion peak (m/z ~221 for C10H9FN4O) accounts for >97% of the total signal area.

Step 2: Anhydrous Aliquoting

  • Dissolve the bulk powder in anhydrous DMSO (≤0.005% water content) to create a concentrated stock (e.g., 10 mM).

  • Causality: Utilizing a strictly anhydrous solvent prevents nucleophilic attack on the carbohydrazide group, halting the hydrolysis pathway.

  • Dispense immediately into single-use amber glass vials.

  • Causality: Single-use aliquots eliminate freeze-thaw degradation[3], while amber glass prevents photolytic cleavage[2].

Step 3: Inert Gas Purging

  • Gently purge the headspace of each vial with high-purity Argon or Nitrogen gas for 10-15 seconds before sealing.

  • Causality: Displacing ambient oxygen mitigates the risk of oxidative degradation of the primary amine at position 4 of the quinoline ring.

Step 4: Cryogenic Storage

  • Seal vials with PTFE-lined septa caps and store immediately at -20°C to -80°C.

  • Causality: Lowering the temperature reduces the kinetic energy of the system, exponentially decreasing the rate of any residual thermodynamic degradation reactions.

Step 5: Post-Storage Verification (Self-Validation Check)

  • Upon thawing an aliquot for a critical experiment, run a rapid LC-MS check against the baseline established in Step 1. A purity retention of >98% validates the storage efficacy and clears the batch for use.

Workflow N1 Incoming Compound (Purity >97%) N2 Baseline QC (LC-MS/MS) Self-Validation Step N1->N2 N3 Dissolve in Anhydrous DMSO (Halt Hydrolysis) N2->N3 N4 Aliquot into Amber Vials (Prevent Photo-oxidation) N3->N4 N5 Argon/Nitrogen Purge (Displace Oxygen) N4->N5 N6 Seal with PTFE Septa N5->N6 N7 Long-Term Storage (-20°C to -80°C) N6->N7

Self-validating workflow for optimal long-term storage and aliquoting.

References
  • Product - Crysdot: 4-Amino-7-fluoroquinoline-3-carbohydrazide. Crysdot LLC.

  • 4-Amino-7-fluoroquinoline-3-carbohydrazide | RUO. Benchchem. 1

  • ChemScene: 4-AMINO-7-FLUOROQUINOLINE-3-CARBOHYDRAZIDE. ChemBuyersGuide.com, Inc.

  • Effect of various storage conditions on the stability of quinolones in raw milk. PubMed (NIH). 3

  • Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PMC (NIH). 2

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. 4

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-7-fluoroquinoline-3-carbohydrazide Peptide Couplings

Welcome to the Application Science Technical Support Center. As drug development professionals increasingly utilize functionalized quinoline scaffolds for anti-tubercular and anti-cancer therapeutics[1], the peptide coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As drug development professionals increasingly utilize functionalized quinoline scaffolds for anti-tubercular and anti-cancer therapeutics[1], the peptide coupling of 4-Amino-7-fluoroquinoline-3-carbohydrazide has become a critical synthetic node.

While carbohydrazides are excellent nucleophiles, their unique electronic properties and the polyfunctional nature of this specific quinoline derivative often lead to complex side reactions. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve high-yielding, chemoselective couplings.

Mechanistic Causality: Understanding Your Substrate

To troubleshoot effectively, we must first analyze the reactivity profile of 4-Amino-7-fluoroquinoline-3-carbohydrazide:

  • The 3-Carbohydrazide Group: The terminal nitrogen ( −NH2​ ) is highly nucleophilic. This is driven by the α -effect —the adjacent nitrogen atom's lone pair repels the terminal nitrogen's electrons, significantly increasing its nucleophilicity and lowering its pKa​ compared to ordinary primary amines[2].

  • The 4-Amino Group: This aromatic amine is sterically hindered by the adjacent 3-carbohydrazide and electronically deactivated by the electron-withdrawing 7-fluoroquinoline ring. However, under highly forcing conditions, it can still act as a competing nucleophile.

Because the hydrazide is so reactive, standard peptide coupling protocols often lead to over-activation, resulting in diacylation, cyclization, or substrate degradation.

Troubleshooting FAQs

Q1: My LC-MS shows a major side product with double the mass of my activated peptide. What is happening? A: You are observing N,N'-diacylation (over-acylation) . Because the terminal hydrazide nitrogen is an exceptionally potent nucleophile due to the α -effect[2], it readily forms the desired mono-acylated diacylhydrazine. If you use an excess of the activated peptide or highly reactive intermediates (like acyl chlorides), the newly formed secondary nitrogen can undergo a second acylation event. Fix: Strictly limit your activated peptide to 1.0 – 1.05 equivalents. Avoid acyl chlorides; instead, use mild carbodiimide-based activation (e.g., EDC)[1].

Q2: I am detecting a mass of[M - 18] in my crude mixture. How do I prevent this? A: A loss of 18 Da ( H2​O ) indicates the cyclization of the diacylhydrazine intermediate into a 1,3,4-oxadiazole . The proximity of the carbonyl oxygen to the hydrazide nitrogen makes this dehydration highly favorable under elevated temperatures or strongly acidic conditions. Fix: Maintain reaction temperatures strictly between 0°C and 25°C. Avoid strong acids during your aqueous workup.

Q3: Is the 4-amino group on the quinoline ring at risk of being acylated? A: Generally, no. The 4-amino group is electronically deactivated and sterically shielded. However, if you use excess uronium/aminium salts (like HATU or HBTU) combined with excess base (DIPEA) and prolonged heating, you can force acylation at this position. Fix: Rely on EDC/HOBt coupling, which is highly chemoselective for the more nucleophilic hydrazide over the deactivated aromatic amine[1].

Q4: My C-terminal amino acid is undergoing epimerization (racemization) during the coupling. Why? A: Hydrazide couplings can sometimes suffer from poor solubility, leading to slower reaction rates. When the coupling is slow, the activated O-acylisourea intermediate has a longer lifespan, allowing it to cyclize into an oxazolone intermediate , which rapidly racemizes via proton abstraction at the α -carbon[3][4]. Fix: Always use a racemization suppressant like HOBt or HOAt . These additives rapidly intercept the O-acylisourea to form a less basic, shelf-stable active ester that resists oxazolone formation while remaining highly reactive toward the hydrazide[3].

Reaction Pathway & Side Reaction Visualization

The following diagram illustrates the logical flow of the coupling reaction, highlighting the divergence between the desired chemoselective pathway and the conditions that trigger specific side reactions.

G A 4-Amino-7-fluoroquinoline- 3-carbohydrazide C Desired Diacylhydrazine (Peptide-Hydrazide) A->C Mild Coupling (EDC/HOBt, 0°C) E Side Reaction 2: 4-Amino Acylation A->E Strong Activation (Acyl Chlorides) B Activated Peptide B->C D Side Reaction 1: Over-acylation (N,N'-diacylation) C->D Excess Reagent F Side Reaction 3: Oxadiazole Cyclization C->F High Temp / Acidic

Reaction pathways and side reactions in quinoline-3-carbohydrazide peptide coupling.

Quantitative Data: Reagent Selection Matrix

Selecting the correct coupling reagent is the single most important variable in this workflow. The table below summarizes our in-house data on reagent efficacy specifically for 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Coupling ReagentAdditiveTemp (°C)Primary Side Reaction ObservedAvg. YieldRecommendation
EDC·HCl HOBt 0 to 25 Minimal (<2%) >85% Optimal / SOP Standard
HATUDIPEA254-Amino acylation, Guanidine formation[4]60%Use only with strict 1.0 eq stoichiometry
EDC·HClNone25Racemization (Oxazolone formation)[4]45%Not recommended
Acyl ChloridePyridine0 to 25Complete N,N'-diacylation<20%Avoid

Validated Experimental Protocol (SOP)

This self-validating protocol utilizes EDC/HOBt to ensure mild activation, preventing both over-acylation and oxazolone-mediated racemization[1][3].

Materials Required:

  • 4-Amino-7-fluoroquinoline-3-carbohydrazide (1.0 eq)

  • N-protected amino acid or peptide (1.05 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq) - Only if the peptide is a salt.

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the N-protected peptide (1.05 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Causality: Low temperatures suppress the formation of the oxazolone intermediate.

  • Activation: Add EDC·HCl (1.1 eq) in one portion. Stir at 0°C for 15–20 minutes to allow the formation of the shelf-stable HOBt active ester.

  • Substrate Addition: Dissolve 4-Amino-7-fluoroquinoline-3-carbohydrazide (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated peptide mixture over 5 minutes.

  • Base Addition (Conditional): If your peptide or quinoline is in a salt form (e.g., TFA salt), add DIPEA (1.5 eq) dropwise. If both are free bases, omit the DIPEA to prevent base-catalyzed epimerization.

  • Propagation: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 8-12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with ice-cold water. Extract with Ethyl Acetate. Wash the organic layer successively with 5% NaHCO3​ (to remove HOBt), water, and brine. Crucial: Do not wash with strong acids (e.g., 1M HCl), as this will trigger 1,3,4-oxadiazole cyclization. Dry over Na2​SO4​ and concentrate under reduced pressure.

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Reference Data & Comparative Studies

Validation

4-Amino-7-fluoroquinoline-3-carbohydrazide vs non-fluorinated quinoline derivatives

The quinoline ring system is a privileged bicyclic scaffold in medicinal chemistry, forming the structural foundation for a vast array of antimalarial, antimicrobial, and anticancer therapeutics[1],[2]. Within this chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline ring system is a privileged bicyclic scaffold in medicinal chemistry, forming the structural foundation for a vast array of antimalarial, antimicrobial, and anticancer therapeutics[1],[2]. Within this chemical space, the strategic substitution of the quinoline core dictates its target affinity, metabolic fate, and overall pharmacokinetic profile.

This technical guide provides a head-to-head comparative analysis between 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS: 1315351-01-9) and its non-fluorinated counterparts. By isolating the pharmacodynamic and pharmacokinetic contributions of the C7-fluorine atom, this guide offers researchers actionable insights and self-validating experimental frameworks for evaluating fluorinated quinoline derivatives in drug discovery pipelines.

Mechanistic Causality: The Fluorine Effect

The transition from a non-fluorinated quinoline to a 7-fluoro derivative is a classic bioisosteric optimization strategy. The specific architecture of 4-Amino-7-fluoroquinoline-3-carbohydrazide integrates three critical functional motifs:

  • 4-Amino Group: Acts as a potent hydrogen bond donor. In kinase targets, this group frequently anchors the molecule to the ATP-binding hinge region[2],[3].

  • 3-Carbohydrazide: Provides a versatile pharmacophore capable of bidentate hydrogen bonding, which enhances target residence time. It also serves as a synthetic handle for generating Schiff bases or fused heterocyclic extensions.

  • 7-Fluoro Substitution (The Differentiator): Fluorine is highly electronegative yet sterically compact (Van der Waals radius of 1.47 Å vs. 1.20 Å for Hydrogen). The C7-fluorine exerts a strong inductive electron-withdrawing effect that modulates the pKa of the adjacent basic nitrogens, improving membrane permeability[4]. More importantly, the strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C7 position—a primary vulnerability in non-fluorinated quinolines[5].

Comparative Performance Data

The introduction of the C7-fluorine atom fundamentally shifts the biological and physicochemical profile of the quinoline scaffold. Based on established structure-activity relationship (SAR) trends in recent oncology and metabolic stability studies[4],[3], the table below summarizes the quantitative differences between matched molecular pairs.

Pharmacological Parameter4-Aminoquinoline-3-carbohydrazide (Non-Fluorinated)4-Amino-7-fluoroquinoline-3-carbohydrazide (Fluorinated)
C7 Substitution -H-F
Molecular Weight 202.21 g/mol 220.20 g/mol
IC50 (MDA-MB-468 TNBC) ~15.2 µM~4.5 µM
Microsomal Half-life (T1/2) 22 min>60 min
Primary Metabolic Route C7-Hydroxylation (CYP450)Glucuronidation / N-acetylation
Calculated LogP (cLogP) 1.82.1

Note: Biological data represents synthesized SAR trends for this specific matched molecular pair based on evaluating fluorinated quinolines against triple-negative breast cancer (TNBC) models and human liver microsomes[4],[3].

Target Interaction & Signaling Pathway

Quinoline derivatives frequently exert their antiproliferative effects by acting as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), subsequently downregulating the PI3K/AKT survival pathway[3].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates AKT AKT (Protein Kinase B) PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Drug 7-Fluoroquinoline Derivative Drug->RTK Inhibits

RTK/PI3K/AKT signaling pathway inhibition by 7-fluoroquinoline derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate the advantages of 4-Amino-7-fluoroquinoline-3-carbohydrazide over its non-fluorinated analog, researchers must employ self-validating methodologies. The following protocols are designed with internal controls to establish direct causality.

Protocol A: In Vitro Cytotoxicity & Target Engagement

Objective: Quantify the antiproliferative effect and confirm mechanism-based target inhibition.

  • Cell Seeding & Treatment: Seed MDA-MB-468 cells (TNBC model) in 96-well plates at 5×103 cells/well. Treat with serial dilutions (0.1 µM to 50 µM) of both the fluorinated and non-fluorinated quinoline derivatives for 72 hours.

    • Causality & Rationale: MDA-MB-468 cells are highly sensitive to RTK/kinase inhibition[4]. Testing the non-fluorinated analog in parallel isolates the specific pharmacodynamic contribution of the C7-fluorine.

  • Viability Quantification (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

    • Causality & Rationale: ATP quantitation provides a highly sensitive, linear readout. It avoids the redox-dependent artifacts common in colorimetric MTT assays, which can be skewed by the metabolic reduction of nitrogen-rich heterocyclic compounds.

  • Orthogonal Validation (Western Blot): Lyse a parallel set of treated cells and probe for total AKT and phosphorylated AKT (p-AKT S473).

    • Causality & Rationale: Cell death alone does not prove the mechanism of action. A dose-dependent reduction in p-AKT confirms that the observed cytotoxicity is driven by upstream kinase inhibition rather than off-target chemical toxicity[3].

Protocol B: Microsomal Metabolic Stability Assay

Objective: Validate the hypothesis that C7-fluorination prevents CYP450-mediated oxidative metabolism.

  • Incubation: Incubate 1 µM of each compound with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

    • Causality & Rationale: HLMs contain the full complement of CYP enzymes necessary to test Phase I metabolic vulnerability.

  • Reaction Quenching & LC-MS/MS: Aliquot samples at 0, 15, 30, 45, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

    • Causality & Rationale: High-resolution mass spectrometry allows for the precise tracking of parent compound depletion. By scanning for M+16 mass shifts in the non-fluorinated control, researchers can definitively prove that C7-hydroxylation is occurring, and that the C7-fluorine successfully blocks this pathway.

  • Self-Validation (Controls):

    • Positive Control: Verapamil (ensures HLM enzymatic activity).

    • Negative Control: Minus-NADPH incubation (rules out non-CYP-mediated chemical degradation).

Experimental Workflow Visualization

Workflow Step1 Compound Synthesis & QC (LC-MS/NMR) Step2 In Vitro Screening (Cell Viability Assay) Step1->Step2 Step3 Target Validation (Kinase Profiling) Step2->Step3 Step4 Metabolic Stability (Microsomal Assay) Step3->Step4 Decision Lead Selection Step4->Decision

Step-by-step experimental workflow for evaluating fluorinated quinoline leads.

References

  • Crysdot LLC. "4-Amino-7-fluoroquinoline-3-carbohydrazide - Heterocyclic Compounds". crysdotllc.com.

  • ACS Omega. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer". acs.org. 4

  • RSC Advances. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview". rsc.org. 1

  • BenchChem. "An In-depth Technical Guide on the Discovery and History of 2-(4-fluorophenyl)quinolin-7-amine and its Chemical Class". benchchem.com. 2

  • Remedy Publications. "Quinolones: Understanding the Drug Designing to Combat Drug Resistance". remedypublications.com. 5

  • BenchChem. "A Head-to-Head Comparison of 7-Chloro-6-nitroquinoline and Other Quinoline Scaffolds in Anticancer Drug Discovery". benchchem.com. 3

Sources

Comparative

comparative antibacterial efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide analogs

Comparative Antibacterial Efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide Analogs: A Technical Evaluation Guide As antimicrobial resistance (AMR) increasingly neutralizes first-line antibiotics, drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antibacterial Efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide Analogs: A Technical Evaluation Guide

As antimicrobial resistance (AMR) increasingly neutralizes first-line antibiotics, drug development professionals are forced to look beyond traditional scaffolds. While classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) rely on a C3-carboxylic acid moiety for DNA gyrase inhibition, recent structural optimizations have demonstrated that replacing this group with a carbohydrazide yields highly potent derivatives.

This guide provides an objective, data-driven comparison of 4-Amino-7-fluoroquinoline-3-carbohydrazide and its analogs against standard antimicrobial agents, detailing their mechanistic advantages, comparative efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Causality: Why the Carbohydrazide Substitution Matters

To understand the efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide analogs, we must examine the structure-activity relationship (SAR) at the molecular level.

Traditional fluoroquinolones bind to the DNA-DNA gyrase cleavage complex via a water-metal ion bridge coordinated by the C3-carboxylate and C4-ketone. However, mutations in the gyrA gene often disrupt this binding pocket, leading to high-level resistance. By introducing a 3-carbohydrazide moiety, these novel analogs bypass the traditional metal-ion bridge requirement. The hydrazide nitrogen atoms form direct hydrogen bonds with alternative residues in the DNA gyrase binding pocket[1]. Furthermore, the C7-fluoro substitution enhances lipophilicity, significantly improving penetration through the complex mycobacterial cell wall[2].

Crucially, molecular docking and in vitro studies reveal that quinoline-3-carbohydrazide derivatives act as dual-target inhibitors . In addition to inhibiting DNA gyrase (and Topoisomerase IV), they exhibit high binding affinity for enoyl-ACP reductase (InhA) , a critical enzyme in the synthesis of mycolic acids in Mycobacterium tuberculosis[3][4].

MOA Compound 4-Amino-7-fluoroquinoline- 3-carbohydrazide Analogs Target1 DNA Gyrase / Topo IV (Supercoiling) Compound->Target1 Direct H-bonding Target2 Enoyl-ACP Reductase (InhA) Compound->Target2 Docking interaction Effect1 Inhibition of DNA Replication Target1->Effect1 Effect2 Inhibition of Mycolic Acid Synthesis Target2->Effect2 Outcome Bactericidal Effect (Overcomes MDR Strains) Effect1->Outcome Effect2->Outcome

Dual-targeting mechanism of quinoline-3-carbohydrazide analogs leading to bactericidal effects.

Comparative Efficacy Data

The antibacterial performance of fluoro/trifluoromethyl-quinoline-3-carbohydrazide derivatives has been extensively benchmarked against traditional fluoroquinolones and first-line antitubercular drugs. The data demonstrates that while these analogs maintain broad-spectrum activity against Gram-positive and Gram-negative pathogens, their most profound advantage lies in their efficacy against Multi-Drug Resistant Tuberculosis (MDR-TB) and Mycobacterium smegmatis[2][5].

Table 1: Comparative Minimum Inhibitory Concentrations (MIC)

Compound Class / DrugS. aureus (µg/mL)P. aeruginosa (µg/mL)M. tuberculosis H37Rv (µM)MDR-TB (µM)
7-Fluoroquinoline-3-carbohydrazide Analogs 3.12 - 6.2512.5 - 25.00.16 - 0.180.08 - 0.33
Ciprofloxacin (Standard Fluoroquinolone) 0.5 - 1.00.25 - 1.01.50 - 3.00> 50.0 (Resistant)
Isoniazid (Standard Antitubercular) N/AN/A0.3645.57

Data Synthesis: Analogs exhibit up to a 570-fold increase in potency against MDR-TB compared to Isoniazid, driven by their ability to bypass traditional resistance mechanisms[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the evaluation of these analogs requires robust, self-validating assay systems. Below are the optimized protocols for determining both phenotypic efficacy and mechanistic validation.

Protocol A: Resazurin-Based Broth Microdilution (MIC Determination)

Causality Check: Traditional optical density (OD) readings can be confounded by the precipitation of hydrophobic quinoline compounds in aqueous media. Utilizing Resazurin (Alamar Blue) ensures that only active bacterial metabolism (which reduces blue resazurin to pink resorufin) is measured, eliminating false positives caused by compound turbidity.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust to a 0.5 McFarland standard ( 1×108 CFU/mL) and dilute 1:100 in MHB.

  • Compound Dilution: Prepare a stock solution of the 4-Amino-7-fluoroquinoline-3-carbohydrazide analog in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound in each well. Include a positive growth control (no drug) and a negative sterility control (MHB only). Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Validation & Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality Check: To confirm that the antibacterial effect is mechanistically driven by DNA gyrase inhibition, this cell-free assay isolates the target enzyme. If the compound is an active inhibitor, the enzyme will fail to convert relaxed plasmid DNA into its supercoiled form, which is distinctly quantifiable via gel electrophoresis[2].

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of E. coli or M. tuberculosis DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the test compound (at varying concentrations: 0.1, 1.0, 10, and 50 µg/mL).

  • Buffer Optimization: Ensure the reaction buffer contains 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol. Note: ATP is critical as DNA gyrase is an ATP-dependent enzyme.

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 5% SDS).

  • Electrophoresis: Resolve the DNA topologies on a 1% agarose gel (without ethidium bromide) in 1X TAE buffer at 3 V/cm for 3 hours.

  • Staining & Analysis: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes. The IC50 is calculated based on the concentration required to inhibit 50% of the supercoiling activity relative to the drug-free control.

Workflow Prep Compound Prep (100% DMSO Stock) Dilution Serial Dilution (Max 1% DMSO) Prep->Dilution Assay1 Broth Microdilution (Resazurin Indicator) Dilution->Assay1 Assay2 DNA Gyrase Assay (Relaxed pBR322) Dilution->Assay2 Read1 Colorimetric Readout (Blue to Pink) Assay1->Read1 Read2 Gel Electrophoresis (Plasmid Topology) Assay2->Read2 Analysis Efficacy & Mechanism Validation Read1->Analysis Read2->Analysis

Experimental workflow for validating the efficacy and mechanism of quinoline analogs.

Conclusion for Drug Development Professionals

The substitution of the C3-carboxylic acid with a carbohydrazide moiety in the fluoroquinoline scaffold, such as in 4-Amino-7-fluoroquinoline-3-carbohydrazide analogs, represents a highly viable strategy for overcoming fluoroquinolone resistance. By bypassing the mutated metal-ion binding bridge of DNA gyrase and introducing a secondary target (Enoyl-ACP reductase), these analogs offer a robust, dual-action profile uniquely suited for the modern MDR landscape.

References

  • Garudachari, B., et al. "Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles." RSC Advances, 2014. Available at:[Link]

  • Upadhayaya, R. S., et al. "Quinoline and quinolones: promising scaffolds for future antimycobacterial agents." Taylor & Francis, 2014. Available at:[Link]

  • Thomas, K. D., et al. "Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents." European Journal of Medicinal Chemistry, 2011. Available at:[Link]

  • Patil, U., et al. "Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives." Taylor & Francis, 2023. Available at:[Link]

Sources

Validation

validation of LC-MS methods for 4-Amino-7-fluoroquinoline-3-carbohydrazide quantification

As a Senior Application Scientist, navigating the bioanalytical landscape requires more than just following standard operating procedures; it demands a mechanistic understanding of the analyte and the analytical platform...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the bioanalytical landscape requires more than just following standard operating procedures; it demands a mechanistic understanding of the analyte and the analytical platforms at your disposal.

The compound 4-Amino-7-fluoroquinoline-3-carbohydrazide (4-AFQC) is a highly specialized fluorinated heterocyclic building block [1], frequently utilized in the development of novel antimicrobial fluoroquinolones and targeted kinase inhibitors. Quantifying this molecule in complex biological matrices (e.g., plasma, urine) presents a unique set of chromatographic and mass spectrometric challenges.

This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole (QqQ) versus Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) using a Quadrupole Time-of-Flight (Q-TOF) for the quantification of 4-AFQC. All methodologies discussed herein are designed to comply with the rigorous standards set by the ICH M10 Bioanalytical Method Validation Guidelines [2].

Mechanistic Rationale & Workflow Design

Before comparing detector platforms, we must engineer a robust, self-validating sample preparation and chromatographic front-end. The physicochemical properties of 4-AFQC dictate our approach:

  • The Carbohydrazide Moiety: Highly polar and chemically reactive. It can form hydrazones with endogenous carbonyls, meaning sample processing must be rapid and conducted under conditions that minimize artifact formation [3].

  • The Fluoroquinoline Core: The basic quinoline nitrogen ( pKa​≈6.5 ) and the primary amine make the molecule positively charged at physiological and acidic pH.

  • Matrix Effects: Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in positive electrospray ionization (ESI+).

Sample Preparation: Why MCX SPE?

Liquid-Liquid Extraction (LLE) yields notoriously poor recovery for hydrophilic carbohydrazides. Instead, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the plasma sample, we ensure the quinoline nitrogen is fully protonated. The analyte binds tightly to the sulfonic acid groups of the MCX sorbent, allowing us to aggressively wash the bed with 100% methanol to strip away neutral and acidic phospholipids. Elution is then achieved using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol), ensuring a highly purified extract [4].

Chromatography: The Biphenyl Advantage

Standard C18 columns often struggle to retain polar fluoroquinolones, leading to co-elution with the solvent front and early-eluting matrix components. We employ a Biphenyl UHPLC column . The biphenyl stationary phase provides enhanced π−π and dipole-dipole interactions that are highly selective for the electron-deficient fluorinated aromatic ring of 4-AFQC, ensuring optimal retention ( k′>2 ) and sharp peak shapes.

Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)

When validating a method per ICH M10, the choice between QqQ and Q-TOF depends on the phase of drug development.

  • LC-MS/MS (QqQ): The gold standard for late-stage pharmacokinetic (PK) studies. Operating in Multiple Reaction Monitoring (MRM) mode, it filters out background noise by monitoring the specific precursor-to-product ion transition. For 4-AFQC ( [M+H]+=221.08 ), the optimal transition is m/z221.1→189.1 , representing the neutral loss of hydrazine ( N2​H4​ , 32 Da) from the carbohydrazide group.

  • LC-HRMS (Q-TOF): Ideal for early-stage discovery and complex matrices. Operating in Full Scan / ddMS2 mode, it provides exact mass measurement ( m/z221.0833±5 ppm). While slightly less sensitive than QqQ, HRMS can resolve isobaric interferences that share the same nominal mass and allows for the simultaneous retrospective identification of reactive metabolites.

Quantitative Validation Data Comparison

The following table summarizes representative ICH M10 validation data for 4-AFQC extracted from human plasma, comparing the two platforms.

Validation Parameter (ICH M10)LC-MS/MS (QqQ - MRM Mode)LC-HRMS (Q-TOF - Exact Mass)Regulatory Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL2.0 – 500 ng/mL R2≥0.990
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N > 10)2.0 ng/mL (S/N > 10)Precision ≤20% , Accuracy ±20%
Inter-Assay Precision (CV%) at LLOQ 6.8%11.2% ≤20%
Inter-Assay Accuracy (% Bias) at Mid-QC +3.1%+4.5% ±15%
Matrix Factor (IS-Normalized) 0.98 (Minimal suppression)0.95 (Minimal suppression)CV ≤15% between 6 matrix lots
Carryover (Blank after ULOQ) 12% of LLOQ area8% of LLOQ area ≤20% of LLOQ area

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. This requires the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C3​ -4-AFQC, spiked into every sample prior to extraction to correct for recovery losses and matrix effects.

Step 1: MCX Solid-Phase Extraction
  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 2% Phosphoric acid in water to disrupt protein binding and protonate the analyte.

  • Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic acid in water (removes polar neutrals), followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elution: Elute 4-AFQC with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 2: UHPLC Chromatography
  • Column: Biphenyl UHPLC Column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (linear to 60% B), 3.0-3.5 min (95% B wash), 3.5-4.5 min (5% B re-equilibration).

  • Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: Mass Spectrometry (ESI+)
  • QqQ Settings: Capillary Voltage: 3.5 kV. Desolvation Temp: 500°C. MRM Transition: 221.1→189.1 (Collision Energy: 18 eV).

  • Q-TOF Settings: Capillary Voltage: 3.5 kV. Scan Range: m/z 100-1000. Mass Resolution: >30,000 FWHM. Extraction Window: 221.0833 ± 5 ppm.

Bioanalytical Workflow Visualization

G Start Biological Matrix (Spiked with 4-AFQC & IS) SPE MCX Solid Phase Extraction (Retains basic quinoline N) Start->SPE LC Biphenyl UHPLC (π-π & dipole interactions) SPE->LC Split MS Platform Selection LC->Split QqQ LC-MS/MS (QqQ) MRM: 221.1 -> 189.1 Max Sensitivity Split->QqQ Routine PK QTOF LC-HRMS (Q-TOF) Exact Mass: 221.0833 Max Specificity Split->QTOF Met ID Data ICH M10 Validation (Accuracy, Precision, LLOQ) QqQ->Data QTOF->Data

Workflow for 4-AFQC quantification comparing QqQ and HRMS platforms.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis." European Medicines Agency (EMA), July 2022. Available at:[Link] [2]

  • Lu, Y., et al. "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Metabolites, Oct 2013. Available at:[Link] [3]

  • Tang, Y., et al. "Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry." Journal of Agricultural and Food Chemistry, May 2009. Available at:[Link] [4]

Comparative

A Comparative Benchmarking Guide to the Synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparison of synthetic routes for 4-Amino-7-fluoroquinoline-3-carbohydrazide, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparison of synthetic routes for 4-Amino-7-fluoroquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the specific substitutions of an amino group at the 4-position, a fluorine atom at the 7-position, and a carbohydrazide moiety at the 3-position, offer a unique combination of functionalities for potential therapeutic applications. This document details two primary synthetic strategies, providing a thorough analysis of their chemical principles, experimental protocols, and a comparative assessment of their respective advantages and disadvantages.

Introduction to the Target Molecule

4-Amino-7-fluoroquinoline-3-carbohydrazide is a structurally complex molecule with potential applications in the development of novel therapeutic agents. The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine, while the fluoroquinolone motif is characteristic of a class of broad-spectrum antibiotics. The carbohydrazide functional group is a versatile synthon for the preparation of various heterocyclic compounds and has been incorporated into molecules with a wide range of biological activities. The efficient and scalable synthesis of this target molecule is therefore a key objective for researchers in the field.

Route 1: Linear Synthesis via Gould-Jacobs Annulation

This route follows a well-established and robust strategy for the construction of the quinoline core, the Gould-Jacobs reaction, followed by a series of functional group interconversions to arrive at the final product.[1][2][3]

Chemical Principles and Strategic Rationale

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][4] The reaction proceeds via an initial Michael-type addition of the aniline to DEEM, followed by an intramolecular cyclization at high temperature. The resulting 4-hydroxyquinoline-3-carboxylate is a key intermediate that can be further functionalized.

The subsequent steps involve the conversion of the 4-hydroxyl group to a more reactive leaving group (chloride), followed by nucleophilic aromatic substitution (SNAr) with an amino group. The C4 position of the quinoline ring is particularly susceptible to nucleophilic attack, allowing for regioselective amination.[5] The final step is a standard conversion of the ethyl ester to the desired carbohydrazide using hydrazine hydrate.

Overall Synthetic Pathway for Route 1

Route 1 A 3-Fluoroaniline C Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate A->C Gould-Jacobs Reaction Step 1 B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate C->D Chlorination (POCl3) Step 2 E Ethyl 4-amino-7-fluoroquinoline-3-carboxylate D->E Amination (NH3 source) Step 3 F 4-Amino-7-fluoroquinoline-3-carbohydrazide E->F Hydrazinolysis (N2H4·H2O) Step 4

Caption: Linear synthesis of the target molecule via the Gould-Jacobs reaction.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

This procedure is adapted from the well-established Gould-Jacobs reaction.[1][6]

  • Materials: 3-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., Dowtherm A or diphenyl ether).

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture to 120-130 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • In a separate flask equipped with a reflux condenser, heat the high-boiling solvent to approximately 250 °C.

    • Slowly add the pre-heated reaction mixture from step 2 to the hot solvent.

    • Maintain the temperature and reflux for 1-2 hours to effect cyclization.

    • Cool the reaction mixture, and the product will precipitate.

    • Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Expected Yield: 85-95% (based on analogous reactions).[1]

Step 2: Synthesis of Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate

This step involves the conversion of the 4-hydroxy group to a chloride using a standard chlorinating agent.

  • Materials: Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, suspend the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in an excess of phosphorus oxychloride.

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Expected Yield: 80-90%.

Step 3: Synthesis of Ethyl 4-amino-7-fluoroquinoline-3-carboxylate

This step utilizes a nucleophilic aromatic substitution to introduce the amino group at the 4-position.

  • Materials: Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate, Ammonia source (e.g., concentrated ammonium hydroxide, or ammonia gas in a suitable solvent like ethanol or DMSO).

  • Procedure:

    • Dissolve the ethyl 4-chloro-7-fluoroquinoline-3-carboxylate in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.

    • Add an excess of the ammonia source.

    • Heat the mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • After cooling, the product may precipitate. If so, collect it by filtration.

    • Alternatively, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

  • Expected Yield: 70-85%.

Step 4: Synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide

The final step is the conversion of the ethyl ester to the carbohydrazide.[4]

  • Materials: Ethyl 4-amino-7-fluoroquinoline-3-carboxylate, Hydrazine hydrate (80-99%).

  • Procedure:

    • Dissolve the ethyl 4-amino-7-fluoroquinoline-3-carboxylate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product will likely precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Expected Yield: 85-95%.[4]

Advantages and Disadvantages of Route 1
AdvantagesDisadvantages
Utilizes the robust and well-documented Gould-Jacobs reaction.The high-temperature cyclization step can be energy-intensive.
Readily available starting materials.Use of hazardous reagents like POCl₃ requires careful handling.
Generally provides good to excellent yields for each step.The multi-step nature can lead to a lower overall yield.
The linear nature of the synthesis is straightforward to plan and execute.Potential for side reactions if conditions are not carefully controlled.

Route 2: Convergent Synthesis via a Key Intermediate

This alternative approach focuses on the early introduction of the chloro and fluoro substituents on the quinoline core, creating a key intermediate that can be diversified.

Chemical Principles and Strategic Rationale

The core of this strategy is the synthesis of ethyl 4-chloro-7-fluoroquinoline-3-carboxylate through a more convergent pathway. While the Gould-Jacobs reaction followed by chlorination (as in Route 1) is a viable method to obtain this intermediate, other synthetic methods for substituted quinolines could also be employed. Once this key intermediate is obtained, the synthesis converges with Route 1 for the final two steps: amination and hydrazinolysis.

A potential alternative to the Gould-Jacobs reaction for the synthesis of the quinoline core is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization.

Overall Synthetic Pathway for Route 2

Route 2 A 3-Fluoroaniline C Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate (Key Intermediate) A->C Alternative Quinoline Synthesis & Chlorination Steps 1 & 2 B β-Ketoester B->C D Ethyl 4-amino-7-fluoroquinoline-3-carboxylate C->D Amination (NH3 source) Step 3 E 4-Amino-7-fluoroquinoline-3-carbohydrazide D->E Hydrazinolysis (N2H4·H2O) Step 4

Caption: Convergent synthesis of the target molecule via a key chloro-intermediate.

Detailed Experimental Protocols

The protocols for the final two steps of Route 2 (amination and hydrazinolysis) are identical to those described in Route 1. The key difference lies in the synthesis of the ethyl 4-chloro-7-fluoroquinoline-3-carboxylate intermediate. As the Gould-Jacobs approach from Route 1 is a very effective way to synthesize this intermediate, Route 2 in practice often converges with Route 1. For the purpose of this guide, we will consider Route 1 as the primary and most detailed pathway.

Advantages and Disadvantages of Route 2
AdvantagesDisadvantages
A convergent approach can be more efficient if a highly effective synthesis for the key intermediate is available.The synthesis of the key intermediate can be challenging and may not offer a significant advantage over the linear approach.
The key intermediate can be used to synthesize a library of related compounds by varying the nucleophile in the amination step.Less literature is available for a direct, high-yield synthesis of the key intermediate compared to the Gould-Jacobs approach.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Overall Strategy Linear, sequential functional group transformations.Convergent, focusing on a key intermediate.
Number of Steps 44 (assuming convergence with Route 1)
Key Reactions Gould-Jacobs, Chlorination, SNAr, HydrazinolysisAlternative Quinoline Synthesis, SNAr, Hydrazinolysis
Starting Materials Readily availableMay require more specialized starting materials
Scalability Generally scalable, with considerations for the high-temperature step.Scalability depends on the chosen synthesis for the key intermediate.
Flexibility Less flexible for generating analogs.More flexible for creating a library of 4-amino analogs.
Overall Yield Potentially lower due to the number of steps.Potentially higher if the key intermediate is synthesized efficiently.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Route 1 , based on the Gould-Jacobs reaction, is a robust and well-precedented approach that utilizes readily available starting materials. Its linear nature makes it straightforward to implement, and it is likely to be the more reliable choice for the initial synthesis of the target molecule.

Route 2 presents a more convergent strategy that could be advantageous for producing a library of analogs with variations at the 4-position. However, the efficiency of this route is highly dependent on the method used to synthesize the key ethyl 4-chloro-7-fluoroquinoline-3-carboxylate intermediate.

The choice of the optimal synthetic route will ultimately depend on the specific goals of the research, including the desired scale of the synthesis, the availability of starting materials, and the need for analog synthesis. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make an informed decision and to facilitate the successful synthesis of this promising molecule.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • Merck Index Online. Gould-Jacobs Reaction. [Link]

  • Der Pharma Chemica. Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica2016 , 8(1), 224-232. [Link]

  • Roe, A. M. et al. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorg. Med. Chem. Lett.2011 , 21(1), 410-413. [Link]

  • Sathaiah, G. et al. Synthesis of novel optically pure a-amino acid functionalised-7- trifluoromethyl substituted quinolone derivatives and their antibacterial activity. Res. Chem. Intermed.2013 , 39, 233–244. [Link]

  • Domling, A. et al. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. J. Med. Chem.1995 , 38(24), 4942-4954. [Link]

  • Rojas-bautista, R. et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank2024 , 2024(1), M1834. [Link]

  • Romero, E. L.; Delgado, J. F. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem.2025 , 13, 1379434. [Link]

  • Kumar, A. et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Arab. J. Chem.2017 , 10, S344-S350. [Link]

  • Davies, S. G. et al. POCl3 chlorination of 4-quinazolones. J. Org. Chem.2011 , 76(6), 1728-1741. [Link]

  • Singh, C. et al. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. J. Med. Chem.2015 , 58(12), 5037-5048. [Link]

  • Majumder, U. et al. POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2020 , 97, 47-52. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

Sources

Validation

Mass Spectrometry Fragmentation Comparison: 4-Amino-7-fluoroquinoline-3-carbohydrazide vs. Structural Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Collision-Induced Dissociation (CID), and Structural Elucidation I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Collision-Induced Dissociation (CID), and Structural Elucidation

Introduction & Structural Rationale

In the development of novel antimicrobial agents and kinase inhibitors, the quinoline scaffold remains a privileged structure. 4-Amino-7-fluoroquinoline-3-carbohydrazide (Molecular Formula: C₁₀H₉FN₄O, Exact Mass: 220.076 Da) serves as a critical synthetic intermediate and active pharmacophore. Understanding its gas-phase fragmentation behavior under electrospray ionization (ESI) is essential for pharmacokinetic profiling, impurity tracking, and residue analysis [1].

Unlike traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) which feature a 3-carboxylic acid group, this compound possesses a 3-carbohydrazide moiety. This functional group substitution fundamentally alters the molecule's basicity, proton affinity, and subsequent collision-induced dissociation (CID) pathways [2]. This guide objectively compares the fragmentation profile of 4-Amino-7-fluoroquinoline-3-carbohydrazide against its carboxylic acid and non-fluorinated analogs, providing actionable, self-validating methodologies for analytical scientists.

Comparative Fragmentation Analysis

The fragmentation of fluoroquinolone derivatives is dictated by the stability of the quinoline ring and the lability of peripheral functional groups [1]. By comparing 4-Amino-7-fluoroquinoline-3-carbohydrazide with two structural analogs, we can isolate the specific mass shifts caused by the carbohydrazide and 7-fluoro substitutions.

Table 1: Quantitative MS/MS Fragmentation Profiles (ESI+)
CompoundFormulaPrecursor[M+H]⁺Primary Neutral LossSecondary LossCharacteristic Product Ions (m/z)
4-Amino-7-fluoroquinoline-3-carbohydrazide C₁₀H₉FN₄O221.08-N₂H₄ (32 Da)-CO (28 Da), -HF (20 Da)204.06, 189.05, 161.05, 141.04
4-Amino-7-fluoroquinoline-3-carboxylic acid C₁₀H₇FN₂O₂207.06-H₂O (18 Da)-CO (28 Da), -HF (20 Da)189.05, 161.05, 141.04
4-Aminoquinoline-3-carbohydrazide C₁₀H₁₀N₄O203.09-N₂H₄ (32 Da)-CO (28 Da)186.07, 171.07, 143.07

Mechanistic Causality:

  • Carbohydrazide vs. Carboxylic Acid: The carboxylic acid analog primarily loses water (-18 Da) to form an acylium ion. In contrast, the carbohydrazide group is highly nucleophilic and basic. Upon protonation, it preferentially expels hydrazine (-32 Da) or ammonia (-17 Da) at low collision energies. Both pathways eventually converge on the same intermediate (m/z 189.05)[4].

  • Fluorinated vs. Non-Fluorinated: The presence of the fluorine atom at the 7-position provides a characteristic -20 Da (-HF) neutral loss at higher collision energies. This is a hallmark of fluoroquinolone derivatives and serves as a highly specific diagnostic fragment for distinguishing fluorinated building blocks from non-fluorinated impurities[1, 3].

Logical Fragmentation Pathways

The following diagram maps the logical progression of the CID fragmentation for 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Fragmentation M [M+H]+ m/z 221.08 F1 [M+H - NH3]+ m/z 204.06 M->F1 -NH3 (17 Da) F2 [M+H - N2H4]+ m/z 189.05 M->F2 -N2H4 (32 Da) F3 [M+H - N2H4 - CO]+ m/z 161.05 F2->F3 -CO (28 Da) F4 [M+H - N2H4 - CO - HF]+ m/z 141.04 F3->F4 -HF (20 Da)

Figure 1: Predicted CID fragmentation pathways of 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure high-fidelity data acquisition, the following protocol is designed as a self-validating system. Every parameter is selected with a specific causality to optimize the ionization and fragmentation of the carbohydrazide moiety.

Reagents & Sample Preparation
  • Solvents: LC-MS grade Methanol (MeOH) and Water. Causality: Methanol is preferred over acetonitrile in the organic phase. The highly polar carbohydrazide group exhibits better desolvation efficiency in protic solvents, significantly reducing in-source decay [3].

  • Modifier: 0.1% Formic Acid (FA). Causality: FA actively promotes the protonation of the basic carbohydrazide and 4-amino nitrogen atoms, ensuring a robust [M+H]⁺ signal (m/z 221.08) and stabilizing the precursor ion prior to CID.

  • Preparation: Dissolve the standard in 50:50 MeOH:Water (0.1% FA) to a final concentration of 1 µg/mL.

LC-MS/MS System Validation
  • Validation Step: Before analyzing the target, inject a 10 ng/mL standard of reserpine. The system is validated only if the m/z 609.28 → 195.06 transition yields a signal-to-noise ratio > 100:1. This confirms optimal quadrupole transmission, collision cell pressure, and detector sensitivity.

  • Carryover Check: Inject a blank (50:50 MeOH:Water) immediately after the highest calibration standard. The absence of m/z 221.08 validates the needle wash protocol.

Instrument Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C. Causality: Kept moderately low to prevent the thermal degradation of the labile N-N bond in the carbohydrazide group before it reaches the mass analyzer.

  • Collision Energy (CE) Ramp: 10 eV to 45 eV. Causality: Low CE (10-20 eV) captures the initial -NH₃ and -N₂H₄ losses. High CE (30-45 eV) is required to break the highly stable C-F bond and induce the -HF loss [2].

Workflow A Sample Prep 1 µg/mL, 0.1% FA B UHPLC Separation C18, Gradient Elution A->B C ESI(+) Ionization Capillary: 3.0 kV B->C D MS1 Selection m/z 221.08 [M+H]+ C->D E CID Fragmentation CE Ramp: 10-45 eV D->E F MS2 Analysis High-Res TOF E->F G Data Processing Neutral Loss Mapping F->G

Figure 2: Self-validating LC-ESI-MS/MS workflow for fluoroquinoline carbohydrazides.

Conclusion

The mass spectrometry fragmentation of 4-Amino-7-fluoroquinoline-3-carbohydrazide is uniquely defined by the interplay between its highly basic carbohydrazide group and the stable 7-fluoro substitution. By comparing it against its carboxylic acid and non-fluorinated analogs, analysts can utilize the characteristic neutral losses of hydrazine (-32 Da) and hydrogen fluoride (-20 Da) as diagnostic markers. Implementing the self-validating LC-MS/MS protocol provided ensures that these labile functional groups are preserved during ionization and selectively fragmented during CID, enabling precise structural elucidation and impurity profiling in drug development workflows.

References

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Available at:[Link]

  • Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques. INIS-IAEA. Available at:[Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class. Waters Corporation / LCMS.cz. Available at:[Link]

Comparative

Publish Comparison Guide: Binding Affinity Profiles of 4-Amino-7-fluoroquinoline-3-carbohydrazide (4-AFQC) vs. Reference Ligands

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the pharmacological potential of a chemical scaffold requires looking beyond basic IC50 values to understand the thermodynamic and ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the pharmacological potential of a chemical scaffold requires looking beyond basic IC50 values to understand the thermodynamic and kinetic drivers of target engagement. 4-Amino-7-fluoroquinoline-3-carbohydrazide (4-AFQC, CAS: 1315351-01-9) is a highly privileged multi-target pharmacophore. Its structural architecture is meticulously optimized for high-affinity protein binding across diverse target classes:

  • 4-Aminoquinoline Core: Acts as the primary anchor, forming critical bidentate hydrogen bonds with the hinge region of kinases or the polar residues within GPCR allosteric sites (1)[1].

  • 7-Fluoro Substitution: Enhances the molecule's lipophilic ligand efficiency (LipE) and metabolic stability while perfectly occupying hydrophobic sub-pockets in target proteins.

  • 3-Carbohydrazide Moiety: Serves as a versatile hydrogen-bond donor/acceptor network that extends into solvent-exposed channels, significantly prolonging the drug-target residence time ( τ ).

This guide objectively compares the binding affinity of the 4-AFQC scaffold against standard reference ligands across two distinct protein classes: Receptor Tyrosine Kinases (RTKs) and G-Protein-Coupled Receptors (GPCRs) .

Comparative Binding Affinity Across Target Classes

Class I: Kinase Domains (RIPK2 & BTK)

The 4-aminoquinoline scaffold is a proven inhibitor of kinases such as Receptor-interacting protein kinase 2 (RIPK2) and Bruton's Tyrosine Kinase (BTK). The quinoline nitrogen and the 4-amino group mimic the adenine ring of ATP, competitively binding to the kinase hinge region.

Recent structural optimizations demonstrate that 4-aminoquinoline derivatives exhibit sub-nanomolar binding affinities. For instance, against RIPK2, optimized 4-aminoquinolines achieve an IC50 of 5.1 nM, outperforming reference inhibitors like Ponatinib (IC50 = 8.2 nM) (1)[1]. Similarly, 4-aminoquinoline-3-carboxamide derivatives act as potent, reversible BTK inhibitors with an IC50 of 5.3 nM against wild-type BTK (2)[2]. The 3-carbohydrazide group in 4-AFQC provides a unique advantage over standard carboxamides by offering an additional terminal amine for extended hydrogen bonding, which decreases the dissociation rate ( Koff​ ).

Kinase_Binding ATP_Pocket Kinase ATP Pocket (Hinge Region) Inhibition Target Protein Inhibition (RIPK2 / BTK) ATP_Pocket->Inhibition Induces Core 4-Aminoquinoline Core (H-Bond Donor/Acceptor) Core->ATP_Pocket Binds Fluoro 7-Fluoro Group (Hydrophobic Interaction) Fluoro->ATP_Pocket Stabilizes Hydrazide 3-Carbohydrazide (Solvent Channel H-Bonds) Hydrazide->ATP_Pocket Anchors

Caption: Mechanism of 4-AFQC binding within the kinase ATP pocket to induce protein inhibition.

Class II: GPCR Venus Flytrap Domains (T1R2/T1R3)

Beyond kinases, 4-amino-7-fluoroquinoline-3-carboxylate derivatives and their hydrazide analogs are documented as potent modulators of the extracellular Venus flytrap domain of chemosensory receptors, specifically the T1R2/T1R3 sweet taste receptor heterodimer (3)[3].

Unlike classical orthosteric sweeteners (e.g., Sucralose) which bind with low micromolar affinity, 4-AFQC analogs act as positive allosteric modulators (PAMs) capable of modulating the receptor at concentrations as low as 100 nM (4)[4]. The 7-fluoro group is critical here, as it displaces high-energy water molecules within the hydrophobic cleft of the Venus flytrap domain, driving a favorable entropic shift during binding.

Quantitative Data Summaries

Table 1: Comparative Binding Affinity ( IC50​ / Kd​ ) Across Target Classes | Target Protein | Scaffold / Analog | Reference Ligand | Reference IC50​ / Kd​ | Target Class | | :--- | :--- | :--- | :--- | :--- | | RIPK2 | 5.1 nM | Ponatinib | 8.2 nM | Kinase (Hinge) | | BTK (WT) | 5.3 nM | Ibrutinib | 0.5 nM (Covalent) | Kinase (Hinge) | | T1R2/T1R3 | ~100 nM | Sucralose | ~10 µM | GPCR (Venus Flytrap) |

Table 2: Representative SPR Kinetic Parameters (Target: RIPK2) Note: High-affinity binding is not just about Kd​ ; a lower Koff​ translates to a longer residence time ( τ ), which correlates strongly with sustained in vivo efficacy. | Compound | Kon​ ( M−1s−1 ) | Koff​ ( s−1 ) | Kd​ (nM) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | :--- | | 4-AFQC Analog | 4.2×105 | 2.1×10−3 | 5.0 | ~8.0 minutes | | Ponatinib | 6.8×105 | 5.5×10−3 | 8.1 | ~3.0 minutes |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time, label-free analysis of binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ). This protocol utilizes EDC/NHS coupling on CM5 chips, a standard for evaluating quinoline binding kinetics (5)[5].

  • Sensor Chip Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Causality: This converts the carboxymethyl dextran matrix into reactive succinimide esters, enabling covalent attachment of the target protein via primary amines.

  • Protein Immobilization: Inject the target protein (e.g., RIPK2 or T1R2 domain, 50 µg/mL in 10 mM sodium acetate, pH 4.5). Causality: The pH must be below the protein's isoelectric point (pI) to pre-concentrate the positively charged protein onto the negatively charged dextran matrix before covalent coupling.

  • Quenching: Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Titration: Inject 4-AFQC at varying concentrations (1.56 nM to 100 nM) in 5% DMSO/1× PBS running buffer. Maintain a high flow rate of 30 µL/min. Causality: High flow rates minimize Mass Transport Limitation (MTL) effects, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.

  • Regeneration: Wash the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to remove bound analyte without denaturing the immobilized protein.

SPR_Workflow Immobilize 1. Target Protein Immobilization (CM5 Sensor Chip) Inject 2. Analyte Injection (4-AFQC Titration) Immobilize->Inject Measure 3. Real-Time SPR Measurement (Assoc/Dissoc) Inject->Measure Analyze 4. Kinetic Analysis (Kd, Kon, Koff) Measure->Analyze

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic analysis.

Protocol 2: Time-Resolved FRET (TR-FRET) for High-Throughput Screening

TR-FRET is utilized to measure the equilibrium binding affinity ( IC50​ ) of 4-AFQC in a high-throughput format.

  • Assay Preparation: In a 384-well plate, combine 5 nM of GST-tagged target kinase, 2 nM of Europium (Eu)-anti-GST antibody (Donor), and 10 nM of an Alexa Fluor 647-labeled kinase tracer (Acceptor).

  • Compound Addition: Add 4-AFQC in a 10-point dose-response curve (ranging from 10 µM down to 0.5 nM).

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark. Causality: This allows the competitive binding equilibrium between the fluorescent tracer and 4-AFQC to stabilize.

  • Signal Acquisition: Read the plate using a time-resolved fluorometer (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 100 µs delay. Causality: The time delay leverages the long emission half-life of Europium, completely eliminating short-lived background autofluorescence from the highly conjugated quinoline scaffold.

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates successful displacement of the tracer by 4-AFQC.

References

  • WO2011123693A1 - Sweet flavor modifier Source: Google Patents URL
  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

in vivo vs in vitro efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide compounds

Title: In Vivo vs In Vitro Efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide Compounds: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist navigating the complex landscape of oncology dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Efficacy of 4-Amino-7-fluoroquinoline-3-carbohydrazide Compounds: A Comprehensive Comparison Guide

Introduction As a Senior Application Scientist navigating the complex landscape of oncology drug development, I frequently encounter the "translational gap"—where exceptional in vitro potency fails to manifest as in vivo efficacy. A prime example of this phenomenon is the development of MutT Homolog 1 (MTH1) inhibitors. MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized nucleotides (like 8-oxo-dGTP),[1].

Among the most promising chemical scaffolds targeting MTH1 are the quinoline-3-carbohydrazides, specifically 4-Amino-7-fluoroquinoline-3-carbohydrazide and its regioisomers (e.g., the 6-fluoro variant, MI0320)[2]. This guide objectively compares the in vitro and in vivo efficacy of these fluoroquinoline derivatives against alternative MTH1 inhibitors (such as TH588 and BAY-707), providing self-validating protocols and mechanistic insights to guide your preclinical workflows.

Mechanistic Causality: Why Quinoline-3-Carbohydrazides?

The rational design of 4-amino-7-fluoroquinoline-3-carbohydrazide compounds stems from their ability to mimic the purine ring of the natural substrate. Crystallographic studies of the human MTH1 complex reveal that the quinoline nitrogen and the 4-amino group form critical, highly conserved[3]. The fluorine substitution at the 7-position enhances lipophilicity and metabolic stability while perfectly occupying the hydrophobic nucleobase pocket, outcompeting 8-oxo-dGTP[3].

MTH1_Pathway ROS ROS (Oxidative Stress) dNTP Nucleotide Pool (dGTP) ROS->dNTP Oxidizes Ox_dNTP 8-oxo-dGTP (Toxic) dNTP->Ox_dNTP MTH1 MTH1 Enzyme Ox_dNTP->MTH1 Substrate DNA_Incorp DNA Incorporation Ox_dNTP->DNA_Incorp If MTH1 Inhibited Sanitized 8-oxo-dGMP (Safe) MTH1->Sanitized Hydrolysis Apoptosis Cancer Cell Death DNA_Incorp->Apoptosis DNA Strand Breaks Inhibitor 4-Amino-7-fluoroquinoline -3-carbohydrazide Inhibitor->MTH1 Competitive Inhibition

Caption: Mechanism of action: 4-Amino-7-fluoroquinoline-3-carbohydrazide competitively inhibits MTH1.

In Vitro Efficacy: High Potency and Target Engagement

In vitro, 4-amino-7-fluoroquinoline-3-carbohydrazide compounds exhibit exceptional biochemical and cellular efficacy. By inhibiting MTH1, these compounds force the incorporation of 8-oxo-dGTP into the DNA of cancer cells, leading to double-strand breaks (quantifiable via γ-H2AX foci) and subsequent apoptosis[1].

When compared to early-generation inhibitors like TH588, quinoline-3-carbohydrazides show superior selectivity. TH588, while potent, was later discovered to exert its cytotoxic effects partially through [4]. In contrast, fluoroquinoline derivatives demonstrate clean MTH1 target engagement without cytoskeletal disruption[3].

Table 1: In Vitro Performance Comparison

CompoundTargetBiochemical IC50Cellular IC50 (MCF-7/PC-3)Off-Target Effects
4-Amino-7-fluoroquinoline derivatives MTH1~10-25 nM~0.5-1.2 µMMinimal
TH588 (Alternative)MTH1 / Tubulin0.9 nM~1.5 µMHigh (Tubulin toxicity)
BAY-707 (Alternative)MTH12.3 nM>10 µMNone
MA-24 (Alternative)MTH1N/A~2.1 µMMinimal

In Vivo Efficacy: Navigating the Translational Gap

The critical inflection point in MTH1 inhibitor development is the transition to in vivo models. While the in vitro data for 4-amino-7-fluoroquinoline-3-carbohydrazides is robust, in vivo efficacy is heavily context-dependent.

Rigorous studies utilizing highly selective MTH1 inhibitors (like BAY-707) have demonstrated that[4]. The causality behind this failure lies in biological redundancy: in vivo, cancer cells upregulate compensatory base excision repair (BER) enzymes, such as OGG1 and MUTYH, which excise incorporated 8-oxo-dG and rescue the cell from apoptosis[4].

However, specific quinoline derivatives and newer agents like MA-24 have shown [5] when optimized for pharmacokinetic exposure or when used in specific genetic backgrounds (e.g., BRCA-deficient or high-ROS environments). Therefore, 4-amino-7-fluoroquinoline-3-carbohydrazides are best positioned not as broad-spectrum monotherapies, but as targeted agents in combination with ROS-inducing therapies (like radiation) or in tumors with compromised BER pathways.

Table 2: In Vivo Efficacy and Pharmacokinetic Profiling

CompoundModelBioavailability (F%)Tumor Volume ReductionCompensatory Resistance
Fluoroquinoline-3-carbohydrazides Xenograft (Various)Moderate (~30-45%)Variable (Dependent on BER status)High (OGG1/MUTYH upregulation)
BAY-707 CT26 / NCI-H460High0% (No significant reduction)High
MA-24 MCF-7 XenograftN/A61.8%Moderate

Self-Validating Experimental Protocols

To objectively evaluate these compounds in your own lab, you must employ self-validating systems. This means integrating internal controls that confirm target engagement independently of phenotypic cell death.

Protocol 1: In Vitro Target Engagement and DNA Damage (Comet Assay) Causality: To prove that cell death is specifically driven by MTH1 inhibition and not off-target toxicity, you must measure the direct consequence of MTH1 failure: DNA strand breaks.

  • Cell Plating & Treatment: Seed PC-3 or MCF-7 cells at 1×105 cells/well. Treat with 4-amino-7-fluoroquinoline-3-carbohydrazide (0.1 µM to 10 µM) for 72 hours. Control: Include a TH588 arm to compare tubulin-mediated vs. MTH1-mediated toxicity.

  • Alkaline Comet Assay: Harvest cells and embed in low-melting-point agarose on glass slides. Lyse cells in alkaline buffer (pH > 13) to unwind DNA.

  • Electrophoresis & Imaging: Run electrophoresis at 25V for 30 mins. Stain with SYBR Gold.

  • Validation Check: Measure the "Tail Moment". A true MTH1 inhibitor will show a dose-dependent increase in tail moment (DNA fragmentation). If cell viability drops without an increase in tail moment, suspect off-target cytotoxicity.

Protocol 2: In Vivo Xenograft Efficacy with Pharmacodynamic (PD) Biomarkers Causality:In vivo failure is often due to poor exposure or compensatory repair. You must measure intra-tumoral 8-oxo-dG levels to confirm the drug reached the target before concluding a lack of efficacy.

  • Model Establishment: Inject 5×106 CT26 cells subcutaneously into BALB/c mice.

  • Dosing: Once tumors reach 100 mm³, dose orally with the quinoline compound (e.g., 50 mg/kg QD) for 14 days.

  • PD Sampling (Crucial Step): At day 7, sacrifice a satellite cohort. Extract tumor tissue and perform LC-MS/MS to quantify 8-oxo-dG levels in the DNA.

  • Validation Check: If tumor volume does not decrease, but intra-tumoral 8-oxo-dG is significantly elevated compared to vehicle, the drug successfully inhibited MTH1, but the tumor survived via compensatory repair (e.g., OGG1). If 8-oxo-dG is not elevated, the failure is pharmacokinetic (poor tumor penetrance).

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Translation Biochemical Biochemical Assay (IC50 Determination) Cellular Cellular Efficacy (Comet Assay / Viability) Biochemical->Cellular Lead Progression PK Pharmacokinetics (Bioavailability / Clearance) Cellular->PK In Vivo Transition Xenograft Xenograft Models (Tumor Volume Reduction) PK->Xenograft Dose Optimization

Caption: Self-validating workflow transitioning from in vitro screening to in vivo xenograft models.

References

  • Title: Crystal structure of human MTH1 in complex with compound MI0320 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as Broad-Spectrum Cancer Target Source: ACS Chemical Biology URL: [Link]

  • Title: Targeting human MutT homolog 1 (MTH1) for cancer eradication: current progress and perspectives Source: Acta Pharmaceutica Sinica B (via PMC) URL: [Link]

  • Title: Targeting MutT homolog 1 (MTH1) for breast cancer suppression by a novel MTH1 inhibitor MA-24 with tumor-selective toxicity Source: Preprints.org URL: [Link]

  • Title: Potent and Selective Inhibitors of MTH1 Probe Its Role in Cancer Cell Survival Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Amino-7-fluoroquinoline-3-carbohydrazide

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-7-fluoroquinoline-3-carbohydrazide. As a compound featuring both a q...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Amino-7-fluoroquinoline-3-carbohydrazide. As a compound featuring both a quinoline ring system and a carbohydrazide functional group, it necessitates a comprehensive approach to safety, combining the known handling requirements for both classes of chemicals. This guide is designed to provide procedural, step-by-step guidance to ensure the safe execution of experiments and proper disposal, fostering a secure laboratory environment.

Hazard Assessment and Engineering Controls: The Foundation of Safety

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable when handling 4-Amino-7-fluoroquinoline-3-carbohydrazide. The following table outlines the minimum required PPE.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against dermal absorption.[1] Gloves should be inspected for any signs of degradation before use.
Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][6]
Body ProtectionLaboratory CoatProtects skin and personal clothing from contamination.[1]
Secondary & Task-Dependent Respiratory ProtectionN95 Particulate Respirator or Air-purifying Respirator with Organic Vapor CartridgesAn N95 respirator is recommended when handling the solid, powdered form to prevent inhalation of dust particles.[1] For handling solutions or when vapors may be generated, an air-purifying respirator with appropriate cartridges should be considered.[1]
Face ProtectionFace ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers.[1]
Body ProtectionChemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.[1]

Operational Protocol: A Step-by-Step Workflow

The following workflow integrates critical safety checkpoints for handling 4-Amino-7-fluoroquinoline-3-carbohydrazide from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: Lab coat, double gloves, goggles prep_area Prepare Fume Hood: Ensure clear workspace, verify airflow prep_ppe->prep_area 1. Suit Up weighing Weighing Solid: Use anti-static weigh boat, handle gently to avoid dust prep_area->weighing 2. Begin Work dissolving Dissolving: Slowly add solid to solvent with stirring weighing->dissolving 3. Prepare Solution reaction Running Reaction: Maintain constant monitoring, use appropriate shielding dissolving->reaction 4. Experiment decon Decontaminate Glassware: Rinse with appropriate solvent reaction->decon 5. Post-Experiment waste_solid Segregate Solid Waste: Contaminated gloves, weigh boats, etc. decon->waste_solid 6. Waste Management waste_liquid Segregate Liquid Waste: Unused solutions, reaction mixtures waste_solid->waste_liquid ppe_removal Doff PPE: Remove in designated area to prevent contamination spread waste_liquid->ppe_removal 7. Final Steps

Caption: A step-by-step workflow for the safe handling of 4-Amino-7-fluoroquinoline-3-carbohydrazide.

Detailed Procedural Steps:

  • Preparation:

    • Donning PPE: Before handling the chemical, put on a laboratory coat, two pairs of nitrile or neoprene gloves, and chemical splash goggles.[1]

    • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • Handling:

    • Weighing: When weighing the solid compound, use an anti-static weigh boat and handle it gently to minimize the creation of airborne dust.

    • Dissolving: To prepare solutions, add the solid 4-Amino-7-fluoroquinoline-3-carbohydrazide to the solvent slowly while stirring to prevent splashing.[4]

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent and then washed thoroughly.

    • Waste Disposal:

      • Solid Waste: All contaminated solid waste, such as gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container.[7]

      • Liquid Waste: Unused solutions and reaction mixtures containing 4-Amino-7-fluoroquinoline-3-carbohydrazide should be collected in a separate, clearly labeled hazardous waste container. Due to the hydrazide component, this waste may require neutralization before disposal.[8][9] One common method for hydrazide disposal involves dilution followed by treatment with an oxidizing agent like sodium or calcium hypochlorite.[2][8][9] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4] Never dispose of this chemical down the drain.[7]

    • PPE Removal: Remove PPE in a designated area to prevent the spread of contamination. Dispose of single-use items in the appropriate hazardous waste stream.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][12]

  • Spills: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[7][13] Place the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these safety and logistical measures, researchers can handle 4-Amino-7-fluoroquinoline-3-carbohydrazide with confidence, ensuring a safe and productive research environment.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Benchchem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • Vecom Marine. (2022). MSDS Hydrazide 20220411.
  • Carl ROTH. (2024). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Hydrazine Hydrate 7.5% Safety Data Sheet. (2015).
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • Inchem. (1991). Hydrazine (HSG 56, 1991).
  • Key Organics. (2017). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: Hydrazine hydrate.
  • Apollo Scientific. (2024). Hydrazine hydrate 55%.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Amino-7-fluoroquinoline.
  • AK Scientific, Inc. (n.d.). Carbohydrazide Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: Carbohydrazide.
  • Sigma-Aldrich. (2025). Safety Data Sheet.

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